Product packaging for Pki-402(Cat. No.:CAS No. 1173204-81-3)

Pki-402

Cat. No.: B612131
CAS No.: 1173204-81-3
M. Wt: 570.6 g/mol
InChI Key: ZAXFYGBKZSQBIV-UHFFFAOYSA-N
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Description

also inhibits mammalian target of rapamycin;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N10O3 B612131 Pki-402 CAS No. 1173204-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657809
Record name N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173204-81-3
Record name PKI-402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173204813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PKI-402
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XSH56P2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of PKI-402: A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PKI-402 is a potent, selective, and reversible ATP-competitive inhibitor that dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] This comprehensive guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on critical cellular signaling cascades.

Primary Molecular Targets and Inhibitory Profile

This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1][3] Notably, it maintains its potency against common activating mutations of PI3Kα, such as E545K and H1047R.[1][3] The inhibitor's selectivity has been confirmed against a broad panel of 236 human protein kinases, where significant off-target inhibition was only observed at much higher concentrations against C-Raf and B-Raf.[3]

Table 1: In Vitro Inhibitory Activity of this compound against PI3K and mTOR
TargetIC50 (nM)
PI3Kα2[1][3]
PI3Kα (E545K mutant)3[1][3]
PI3Kα (H1047R mutant)3[1][3]
PI3Kβ7[1][3]
PI3Kδ14[1][3]
PI3Kγ16[1][3]
mTOR3[1][3]
Table 2: Off-Target Kinase Inhibition Profile of this compound
TargetIC50 (µM)
C-Raf7[3]
B-Raf7[3]
Other Kinases (234)> 10[3]

Impact on Downstream Signaling Pathways

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] By inhibiting both PI3K and mTOR, this compound effectively abrogates the signaling flow at two crucial nodes.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation through phosphorylation at Threonine 308 (T308) and Serine 473 (S473).[1]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, a downstream effector of AKT, controls protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[3] mTORC2 is responsible for the phosphorylation of AKT at S473, leading to its full activation.[1]

This compound's dual inhibition of PI3K and mTOR leads to a comprehensive shutdown of this pathway. It has been shown to inhibit the phosphorylation of AKT at both T308 and S473, as well as the phosphorylation of downstream mTORC1 effectors p70S6K and 4EBP1.[3]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis p70S6K p70S6K mTORC1->p70S6K _4EBP1 4EBP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT p-S473 Proliferation Cell Growth & Proliferation p70S6K->Proliferation _4EBP1->Proliferation PKI402 This compound PKI402->PI3K PKI402->mTORC1 PKI402->mTORC2

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Cellular and In Vivo Antitumor Activity

This compound has demonstrated broad antiproliferative activity across a diverse range of human tumor cell lines, including those derived from breast, brain (glioma), pancreas, and non-small cell lung cancers.[1] In vivo studies using xenograft models have corroborated these findings, showing significant tumor growth inhibition and even regression.[1][5]

Table 3: In Vitro Cellular Activity of this compound
Cell LineCancer TypeKey MutationsIC50 (nM)
MDA-MB-361BreastHer2+, PIK3CA (E545K)6[1]
HCT116ColorectalK-Ras, PIK3CA33[1]
PC3ProstatePTEN mutant21[3]

A key mechanism contributing to the antitumor efficacy of this compound is the induction of apoptosis.[5] In MDA-MB-361 breast cancer cells, treatment with this compound led to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5] Furthermore, in ovarian cancer cells, this compound has been shown to induce apoptosis by promoting the autophagic degradation of the anti-apoptotic protein Mcl-1.[6][7] This occurs through the binding of the autophagy receptor protein p62 to Mcl-1, targeting it for degradation.[6][7]

G PKI402 This compound PI3K_mTOR PI3K/mTOR Inhibition PKI402->PI3K_mTOR Autophagy Autophagy Induction PI3K_mTOR->Autophagy p62 p62 Autophagy->p62 Upregulation Mcl1 Mcl-1 p62->Mcl1 Binding Degradation Mcl-1 Degradation Mcl1->Degradation Apoptosis Apoptosis Mcl1->Apoptosis Degradation->Apoptosis

Figure 2. this compound-induced autophagic degradation of Mcl-1 leading to apoptosis.

Experimental Protocols

Kinase Assay (Fluorescence Polarization)

This assay is utilized to determine the in vitro inhibitory activity of this compound against PI3K isoforms.

  • Materials:

    • Recombinant human Class I PI3Ks and PI3K-α mutants produced in Sf9 insect cells.[8]

    • Reaction Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, and 0.01% β-mercaptoethanol.[3]

    • STOP/Detection Buffer: 100 mM HEPES (pH 7.5), 4 mM EDTA, 0.05% CHAPS.[3]

    • Substrate: 20 µM PIP2.[3]

    • ATP: 25 µM.[3]

    • This compound at various concentrations.

    • 384-well black polypropylene plates.

  • Procedure:

    • The fluorescence polarization reaction is performed in a 20 µL volume within the reaction buffer.

    • The reaction mixture contains 20 µM PIP2, 25 µM ATP, and the respective PI3K enzyme.[3]

    • This compound is added at varying concentrations (with a final DMSO concentration of >4%).

    • The reaction is initiated and allowed to proceed for 30 minutes at room temperature.[3]

    • The reaction is terminated by the addition of 20 µL of STOP/Detection buffer containing a fluorescent probe and GST-GRP1.[3]

    • The plate is incubated for 2 hours.

    • Fluorescence polarization is measured using a suitable plate reader.[3]

G Start Start Prepare Prepare Reaction Mix (Enzyme, PIP2, ATP, Buffer, this compound) Start->Prepare Incubate Incubate 30 min @ RT Prepare->Incubate Stop Add STOP/Detection Buffer Incubate->Stop Incubate2 Incubate 2 hours Stop->Incubate2 Read Measure Fluorescence Polarization Incubate2->Read End End Read->End

Figure 3. Workflow for the in vitro kinase assay using fluorescence polarization.
Cell Proliferation Assay

This assay is employed to assess the effect of this compound on the growth of cancer cell lines.

  • Materials:

    • Cancer cell lines of interest.

    • Appropriate cell culture media and supplements.

    • 96-well plates.

    • This compound at various concentrations.

    • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit.[3]

  • Procedure:

    • Cells are seeded in 96-well plates at a density optimized for their growth characteristics.

    • After allowing the cells to adhere, they are treated with various concentrations of this compound.

    • The cells are incubated for 72 hours.[3]

    • At the end of the incubation period, the CellTiter 96 reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a specified time to allow for the colorimetric reaction to develop.

    • The absorbance is measured using a plate reader to determine the number of viable cells.[3]

Western Blotting for Phospho-Protein Analysis

This technique is used to evaluate the effect of this compound on the phosphorylation status of key signaling proteins.

  • Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies specific for total and phosphorylated forms of AKT (T308 and S473), p70S6K, 4EBP1, etc.

    • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Chemiluminescent substrate.

  • Procedure:

    • Cells are treated with this compound for a specified duration (e.g., 4 hours).[3]

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody of interest overnight at 4°C.

    • After washing, the membrane is incubated with the appropriate secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action involves the direct, ATP-competitive inhibition of all Class I PI3K isoforms and mTOR, leading to a comprehensive blockade of downstream signaling. This results in the inhibition of cell proliferation and the induction of apoptosis, in part through the autophagic degradation of Mcl-1. The robust preclinical data for this compound underscores its potential as a therapeutic agent in cancers with a dysregulated PI3K/AKT/mTOR pathway.

References

Pki-402 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Pki-402, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, with the CAS Number 1173204-81-3, is a synthetic, small molecule inhibitor.[1][2][3] Its chemical structure is defined by a triazolopyrimidine core. The IUPAC name for this compound is 1-(4-(3-ethyl-7-morpholino-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea.[4]

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(4-(3-ethyl-7-morpholino-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea[4]
CAS Number 1173204-81-3[1][2][3]
Molecular Formula C29H34N10O3[1][2][4]
Molecular Weight 570.66 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[2][3][4]
SMILES CCN1N=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)NC(NC5=CC=C(C=C5)C(N6CCN(CC6)C)=O)=O[5]
InChI Key ZAXFYGBKZSQBIV-UHFFFAOYSA-N[4]

Pharmacological Properties and Biological Activity

This compound is a selective, reversible, and ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[4][5] It demonstrates potent inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, as well as mTOR. Notably, this compound is also effective against common cancer-associated PI3Kα mutants (E545K and H1047R).[5][6]

In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against various kinases are detailed in the table below.

TargetIC50 (nM)Reference
PI3Kα2[4][5][6]
PI3Kβ7[5][6]
PI3Kδ14[5][6]
PI3Kγ16[5][6]
mTOR3[4][5][6]
PI3Kα (E545K mutant)3[5][6]
PI3Kα (H1047R mutant)3[5]
Cellular Activity

This compound has been shown to inhibit the proliferation of various human cancer cell lines. The IC50 values for cell growth inhibition in several cancer cell lines are presented below.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-361Breast Cancer6[5]
HCT116Colon Cancer33[5]
PC3Prostate Cancer21[2]

Signaling Pathway

This compound exerts its anti-cancer effects by dually targeting the PI3K/Akt and mTOR signaling pathways. These pathways are critical for regulating cell growth, proliferation, survival, and metabolism. The diagram below illustrates the mechanism of action of this compound.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival Akt->Proliferation S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates S6K->Proliferation _4EBP1->Proliferation Pki402 This compound Pki402->PI3K Pki402->mTORC1 Pki402->mTORC2

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

PI3K/mTOR Kinase Assay

This assay determines the in vitro inhibitory activity of this compound against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase

  • PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate (PIP2 for PI3K assays), and assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-361, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

  • Determine the IC50 values for cell growth inhibition by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of downstream effector proteins in the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Primary antibodies against total and phosphorylated forms of proteins (e.g., Akt, S6K, 4E-BP1)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat the cells with this compound at various concentrations for a specific time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and selective dual inhibitor of PI3K and mTOR, demonstrating significant anti-proliferative activity in various cancer cell lines. Its well-defined chemical structure and pharmacological profile make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and similar targeted therapies.

References

PKI-402: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PKI-402, a potent, reversible, and ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The information compiled herein, including quantitative inhibitory data, detailed experimental protocols, and pathway visualizations, serves as a critical resource for professionals engaged in oncology research and drug development.

Core Inhibitory Profile: Potency and Selectivity

This compound is a highly potent inhibitor of all Class I PI3K isoforms and mTOR.[1][2] It demonstrates equipotent inhibition against wild-type PI3Kα and its common oncogenic mutants, E545K and H1047R.[1][3][4] A broad kinase panel screening revealed remarkable selectivity for the PI3K/mTOR family.

Table 1: In Vitro Kinase Inhibitory Profile of this compound
Target KinaseIC50 (nM)Target FamilyNotes
PI3Kα2PI3K Class I
PI3Kα (E545K Mutant)3PI3K Class IOncogenic "hotspot" mutant
PI3Kα (H1047R Mutant)3PI3K Class IOncogenic "hotspot" mutant
PI3Kβ7PI3K Class I
PI3Kδ14PI3K Class I
PI3Kγ16PI3K Class I
mTOR3PIKKAlso known as FRAP1
C-Raf7,000Raf KinaseSignificantly lower potency
B-Raf7,000Raf KinaseSignificantly lower potency
Other Kinases (Panel of 234)>10,000VariousHigh degree of selectivity[3]

Data compiled from multiple sources.[1][3][4]

Table 2: Cellular Activity of this compound - Inhibition of Downstream Effectors
Phosphorylated TargetIC50 (nM)Upstream KinaseCell Line Context
p-Akt (T308)<10PDK1 (PI3K-dependent)MDA-MB-361[3]
p-Akt (S473)<30mTORC2MDA-MB-361[3]
p-p70S6K<10mTORC1General
p-4EBP1<10mTORC1General
p-GSK3α/β (S9/S21)<10AktGeneral
p-PRAS40 (T246)<30AktGeneral

These data reflect the potent inhibition of the PI3K/mTOR signaling cascade within a cellular environment.[3]

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by concurrently blocking two critical nodes in a major signaling pathway that governs cell growth, proliferation, survival, and metabolism.[5][6] The dual inhibition of both PI3K and mTOR leads to a more comprehensive and sustained suppression of downstream signaling compared to inhibitors targeting only one of these kinases.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K p70S6K mTORC1->S6K Activates EBP1 4EBP1 mTORC1->EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EBP1->Proliferation Represses (Inhibition is relieved) PKI402 This compound PKI402->PI3K PKI402->mTORC2 PKI402->mTORC1 GF Growth Factor GF->RTK

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust biochemical and cell-based assays. The methodologies for key experiments are detailed below.

Biochemical Kinase Assay: Fluorescence Polarization (FP)

This assay quantitatively measures the enzymatic activity of PI3K and its inhibition by this compound by detecting the product, PIP3.

Principle: The assay relies on competitive binding between a fluorescently-labeled PIP3 probe and the enzyme-generated PIP3 for a PIP3-binding protein (GST-GRP1). High enzyme activity results in high levels of unlabeled PIP3, which displaces the fluorescent probe, leading to a low polarization signal. Inhibition of the enzyme results in less PIP3, more probe binding, and a high polarization signal.

Protocol:

  • Reaction Preparation: Enzyme assays are conducted in a 384-well black polypropylene plate.[3]

  • Reaction Mixture: A 20 µL reaction is prepared containing:

    • Reaction Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, and 0.01% β-mercaptoethanol.[3]

    • Substrates: 20 µM PIP2 and 25 µM ATP.[3]

    • Inhibitor: this compound at various concentrations (with >4% DMSO).[3]

    • Enzyme: Human class I PI3K or mTOR.

  • Enzymatic Reaction: The plate is incubated for 30 minutes at room temperature to allow the kinase reaction to proceed.[3]

  • Reaction Termination and Detection: The reaction is stopped by adding 20 µL of STOP/Detection Buffer (100 mM HEPES pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing 10 nM of a fluorescent PIP3 probe and 40 nM of the PIP3-binding protein GST-GRP1.[3]

  • Signal Stabilization: The plate is incubated for an additional 2 hours to allow the binding equilibrium to be reached.[3]

  • Measurement: Fluorescence polarization is measured using a plate reader (e.g., Perkin-Elmer Envision) equipped with appropriate filters for the fluorophore (e.g., TAMRA).[3]

FP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reagents: Buffer, ATP, PIP2, Enzyme C Add Enzyme, PIP2, ATP, and this compound to 384-well plate A->C B Prepare this compound Serial Dilutions B->C D Incubate 30 min at Room Temp C->D E Add STOP Buffer with Fluorescent Probe & GRP1 D->E F Incubate 2 hours E->F G Measure Fluorescence Polarization Signal F->G

Figure 2: Workflow for the Fluorescence Polarization (FP) Kinase Assay.

Cell-Based Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay is a colorimetric method for determining the number of viable cells. The reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Tumor cells are seeded into a 96-well plate at a density optimized for the specific cell line's growth characteristics.

  • Compound Treatment: After allowing cells to adhere (typically overnight), they are exposed to a range of concentrations of this compound.

  • Incubation: The cells are incubated with the compound for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]

  • Reagent Addition: The CellTiter 96 AQueous One Solution Reagent is added to each well according to the manufacturer's protocol.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance at 490nm is recorded using a 96-well plate reader (e.g., Victor2 V 1420 multilabel counter).[3] The resulting data is used to calculate IC50 values for growth inhibition.

Cell_Assay_Workflow A Seed cancer cells in 96-well plate B Add serial dilutions of this compound to wells A->B C Incubate for 72 hours B->C D Add CellTiter 96 AQueous One Solution Reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance at 490nm E->F G Calculate IC50 for Cell Growth Inhibition F->G

Figure 3: Workflow for a Cell-Based Viability and Proliferation Assay.

Phosphorylation Analysis by Western Blot

To confirm the mechanism of action in a cellular context, Western blotting is used to measure the phosphorylation status of key downstream effector proteins of the PI3K/mTOR pathway.

Protocol Outline:

  • Cell Treatment: Cells (e.g., MDA-MB-361) are treated with various concentrations of this compound for a specified time (e.g., 4 hours).[3]

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-Akt T308, anti-p-S6K) and total protein antibodies as loading controls.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control to determine the extent of inhibition.

References

PKI-402: A Dual PI3K/mTOR Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PKI-402 is a potent and reversible ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). By targeting two critical nodes in a key signaling pathway frequently dysregulated in cancer, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, in vitro and in vivo efficacy across various cancer types, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this and other dual PI3K/mTOR inhibitors.

Introduction

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a wide variety of human cancers, making it a prime target for therapeutic intervention.

This compound has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit both PI3K and mTOR, two central kinases in this pathway. This dual inhibition is hypothesized to lead to a more profound and sustained blockade of the pathway, potentially overcoming some of the resistance mechanisms observed with single-agent inhibitors.

Mechanism of Action

This compound is a small molecule inhibitor that acts as a reversible, ATP-competitive inhibitor of all Class I PI3K isoforms (α, β, γ, and δ) and mTOR. Its potent inhibitory activity against PI3Kα, including its common mutant forms (E545K and H1047R), is particularly relevant given the high frequency of PIK3CA mutations in cancer.

The primary mechanism of action of this compound involves the inhibition of the kinase activity of PI3K and mTOR, leading to a reduction in the phosphorylation of their downstream effectors. This disrupts the signaling cascade, ultimately resulting in the suppression of cell growth, proliferation, and the induction of apoptosis.

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT, in turn, phosphorylates a myriad of substrates, leading to the activation of mTORC1 and the regulation of other cellular processes. mTORC1, a key downstream effector, controls protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

This compound's dual inhibition of PI3K and mTOR effectively shuts down this entire cascade at two critical junctures.

PI3K_mTOR_Pathway Simplified PI3K/mTOR Signaling Pathway and this compound Inhibition cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PKI402 This compound PKI402->PI3K PKI402->mTORC1 key_activation Activation -> key_inhibition Inhibition --|

Caption: PI3K/mTOR signaling and this compound inhibition.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines.

Kinase Inhibition

This compound is an equipotent inhibitor of all Class I PI3K isoforms and mTOR.

Kinase TargetIC50 (nM)
PI3Kα1
PI3Kβ1
PI3Kγ1
PI3Kδ1
mTOR1

Table 1: In vitro kinase inhibitory activity of this compound.

Cell Growth Inhibition

This compound effectively inhibits the growth of a wide range of cancer cell lines, with IC50 values often below 100 nM.[1] This effect is observed in cell lines derived from various cancer types, including breast, glioma, pancreas, and non-small cell lung cancer (NSCLC).[1]

Cancer TypeCell LineGenetic ProfileIC50 (nM)
BreastMDA-MB-361HER2+, PIK3CA (E545K)< 100
GliomaU87MGPTEN null< 100
NSCLCA549KRAS, STK11 mut< 100
OvarianSKOV3PIK3CA mutNot Specified
OvarianA2780PIK3CA mutNot Specified

Table 2: In vitro growth inhibitory activity of this compound in selected cancer cell lines.[1][2][3]

In the MDA-MB-361 breast cancer cell line, which harbors a PIK3CA mutation and HER2 amplification, this compound induced apoptosis, as evidenced by the cleavage of PARP at a concentration of 30 nM after a 4-hour exposure.[1]

In ovarian cancer cell lines with PIK3CA mutations (SKOV3 and A2780), this compound was shown to disrupt the balance of Bcl-2 family proteins by inducing the degradation of Mcl-1 through an autophagic mechanism.[2][3] The autophagy receptor protein p62 was found to bind to Mcl-1, facilitating its degradation.[2][3]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models.

Xenograft Studies

This compound, administered intravenously, has demonstrated significant anti-tumor activity in glioma, NSCLC, and breast cancer xenograft models.[1]

Cancer TypeCell LineDosing RegimenTumor Growth Inhibition
GliomaU87MG100 mg/kg, daily for 5 daysSignificant reduction (p < 0.01)
NSCLCA54925 mg/kg and 50 mg/kgSignificant inhibition
BreastMDA-MB-36125, 50, 100 mg/kg, daily for 5 daysDose-dependent regression

Table 3: In vivo anti-tumor activity of this compound in xenograft models.[1]

In the MDA-MB-361 breast cancer xenograft model, this compound induced tumor regression at all tested doses.[1] Notably, a daily dose of 100 mg/kg for 5 days resulted in the reduction of an initial tumor volume of 260 mm³ to 129 mm³ and prevented tumor regrowth for 70 days.[1] Even in large, established tumors (~600 mm³), re-administration of this compound at 100 mg/kg for 3 days led to a 69% reduction in tumor volume.[1]

Pharmacodynamic studies in the MDA-MB-361 model revealed that a single 100 mg/kg dose of this compound caused sustained suppression of Akt phosphorylation at both the T308 and S473 sites and induced cleaved PARP in tumor tissue.[1] Importantly, minimal effects on p-Akt and no induction of cleaved PARP were observed in normal heart and lung tissues, suggesting a degree of tumor selectivity.[1]

Experimental Protocols

In Vitro Kinase Assay (Fluorescent Polarization)
  • Assay Principle: This assay measures the inhibition of PI3K kinase activity by quantifying the amount of PIP3 produced.

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.

  • Substrates: 20 µM PIP2, 25 µM ATP.

  • Procedure:

    • The kinase reaction is performed in a 384-well plate in a 20 µL reaction volume.

    • The reaction is incubated for 30 minutes at room temperature.

    • The reaction is stopped by the addition of 20 µL of STOP/detection buffer (100 mM HEPES, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a fluorescently labeled PIP3-binding probe.

    • The plate is incubated for 2 hours, and fluorescence polarization is measured using a plate reader.

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_incubation Kinase Reaction cluster_detection Detection A Prepare reaction mix: PI3K enzyme, PIP2, ATP B Add this compound (or vehicle) A->B C Incubate at RT (30 min) B->C D Add STOP buffer with fluorescent PIP3 probe C->D E Incubate at RT (2 hours) D->E F Measure Fluorescence Polarization E->F

Caption: Workflow for in vitro kinase assay.

Cell Viability Assay (MTS/MTT Assay)
  • Assay Principle: This colorimetric assay measures the number of viable cells based on the reduction of a tetrazolium compound (MTS or MTT) by metabolically active cells into a colored formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 72 hours.

    • Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (72 hours) A->B C Add MTS/MTT reagent (1-4 hours incubation) B->C D Measure absorbance C->D E Calculate IC50 D->E

Caption: Workflow for cell viability assay.

Western Blotting
  • Assay Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

  • Procedure:

    • Treat cells with this compound for the desired time and at the appropriate concentrations.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-S6K, S6K, cleaved PARP, Mcl-1, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H

Caption: Workflow for Western blotting.

Mechanisms of Resistance

While specific resistance mechanisms to this compound have not been extensively studied, resistance to dual PI3K/mTOR inhibitors can arise through several mechanisms, including:

  • Feedback activation of parallel signaling pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of other pro-survival pathways, such as the MAPK/ERK pathway.

  • Mutations in downstream effectors: Alterations in proteins downstream of PI3K and mTOR could potentially bypass the inhibitory effects of this compound.

  • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells, reducing its intracellular concentration.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR kinases with significant preclinical anti-tumor activity in a variety of cancer models. Its ability to induce tumor regression, particularly in models with PI3K pathway alterations, highlights its therapeutic potential. The detailed in vitro and in vivo data, along with the experimental protocols provided in this guide, offer a solid foundation for further research into the clinical development of this compound and other dual PI3K/mTOR inhibitors. Future studies should focus on identifying predictive biomarkers of response and elucidating the specific mechanisms of resistance to optimize the clinical application of this class of targeted therapies.

References

Pki-402: A Dual PI3K/mTOR Inhibitor for Tumor Growth Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of Pki-402, a potent dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. It details the mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its evaluation as an anti-cancer agent.

Core Mechanism of Action

This compound is a reversible, ATP-competitive small molecule inhibitor that targets class I PI3K isoforms and mTOR kinase.[1][2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] This pathway is frequently hyperactivated in a wide range of human cancers due to genetic mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[4][5][6]

By simultaneously inhibiting both PI3K and mTOR, this compound effectively shuts down two critical nodes in this signaling cascade. This dual inhibition leads to a comprehensive blockade of downstream signaling, suppressing the phosphorylation of key effector proteins like Akt and S6K1.[1][2] The primary anti-tumor effects of this compound are mediated through the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[5][7]

Pki402_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p Thr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p Ser473 (Full Activation) S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Pki402 This compound Pki402->PI3K Pki402->mTORC2 Pki402->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and has shown significant tumor regression in in vivo xenograft models.

Target/Cell LineMutation StatusActivity TypeValueReference
PI3K-αN/AIC501 nM[1]
Class I PI3KsWild-Type & MutantInhibitionEquipotent[1]
mTORN/AInhibitionEquipotent[1]
Various Cancer Lines(Breast, Glioma, Pancreas, NSCLC)IC50<100 nM[1][2]
MDA-361HER2+, PIK3CA (E545K)Apoptosis Induction30 nM[1][2]
SKOV3, A2780PIK3CA MutantGrowth SuppressionEffective[5][7]
Tumor ModelCancer TypeDosing ScheduleKey OutcomesReference
MDA-361Breast Cancer100 mg/kg, IV (daily x 5 days)Tumor regression from 260 mm³ to 129 mm³; No regrowth for 70 days.[1][2]
MDA-361Breast Cancer25 & 50 mg/kg, IV (daily x 5 days, 2 rounds)Tumor regression followed by regrowth between days 16-20.[1][2]
U87MGGliomaNot SpecifiedDisplayed anti-tumor activity.[1][2]
A549NSCLCNot SpecifiedDisplayed anti-tumor activity.[1][2]

Cellular Mechanisms of Tumor Inhibition

This compound leverages multiple cellular mechanisms to inhibit tumor growth. In addition to direct inhibition of proliferation, it actively promotes cell death pathways.

  • Apoptosis: In breast and ovarian cancer cell lines, this compound treatment leads to the induction of apoptosis.[1][5] This is evidenced by the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptotic cell death.[1][2]

  • Autophagy-Mediated Mcl-1 Degradation: A key mechanism in ovarian cancer cells is the induction of autophagy.[5][7] this compound triggers a process where the anti-apoptotic protein Mcl-1 is degraded via the autophagic pathway. The degradation disrupts the balance of Bcl-2 family proteins, tipping the scales towards cell death.[5]

  • Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, particularly in the G2-M phase, preventing cancer cells from completing the division process.[7]

Pki402_Cellular_Effects cluster_inhibition Primary Inhibition cluster_effects Downstream Cellular Effects Pki402 This compound PI3K_mTOR PI3K / mTOR Inhibition Pki402->PI3K_mTOR Autophagy Induces Autophagy PI3K_mTOR->Autophagy Apoptosis Induces Apoptosis (Cleaved PARP) PI3K_mTOR->Apoptosis Direct Effect CellCycle Cell Cycle Arrest (G2-M Phase) PI3K_mTOR->CellCycle Mcl1 Mcl-1 Degradation Autophagy->Mcl1 Mcl1->Apoptosis Outcome Tumor Growth Inhibition Apoptosis->Outcome CellCycle->Outcome

Caption: Cellular mechanisms of this compound-mediated tumor inhibition.

Experimental Protocols

The following sections describe standardized methodologies for evaluating the efficacy of this compound.

This protocol determines the concentration of this compound required to inhibit 50% of cell growth.

  • Materials:

    • Cancer cell lines (e.g., MDA-361, SKOV3).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • 96-well cell culture plates.

    • This compound stock solution (in DMSO).

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final concentration should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO).

    • Replace the medium in the cell plate with the this compound dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure absorbance or luminescence using a microplate reader.

    • Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.[8][9]

This protocol assesses the inhibition of PI3K/mTOR pathway signaling.

  • Materials:

    • Cancer cell lines.

    • 6-well plates.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K, anti-S6K, anti-cleaved PARP, anti-Actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 1 µM) for a specified time (e.g., 4 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[10][11]

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or SCID).

    • Cancer cell line (e.g., MDA-361) in a suspension with Matrigel.

    • This compound formulated for intravenous (IV) administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.

    • Monitor mice for tumor growth. Once tumors reach a palpable volume (e.g., 150-250 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 100 mg/kg) or vehicle control via IV injection according to the desired schedule (e.g., daily for 5 consecutive days).

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health as a measure of toxicity.

    • At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., western blot, immunohistochemistry).[1][2]

Pki402_Workflow cluster_invitro Phase 1: In Vitro Evaluation cluster_invivo Phase 2: In Vivo Efficacy cluster_data Phase 3: Analysis & Outcome Cell_Viability Cell Viability Assays (IC50 Determination) Western_Blot Western Blot (Pathway Inhibition) Xenograft Xenograft Model Establishment Cell_Viability->Xenograft Clonogenic Clonogenic Assays (Long-term Survival) Dosing This compound Dosing & Tumor Measurement Xenograft->Dosing Analysis Endpoint Tissue Analysis (IHC, WB) Dosing->Analysis Data_Analysis Data Analysis (Efficacy & Toxicity) Dosing->Data_Analysis Go_NoGo Go / No-Go Decision for Clinical Dev. Data_Analysis->Go_NoGo

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-tumor activity in preclinical models of various cancers, including those with common oncogenic mutations in the PI3K pathway. Its ability to induce apoptosis and autophagy-mediated cell death provides a strong rationale for its clinical development. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond, exploring combination strategies to overcome potential resistance mechanisms, and evaluating its efficacy in a broader range of tumor types.[12][13][14] The combination of this compound with other therapies, such as radiation, may also enhance its therapeutic potential.[12][15]

References

Methodological & Application

Pki-402 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the solubility of Pki-402, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document includes a comprehensive summary of solubility data in various solvents, detailed protocols for the preparation of stock solutions, and its application in common in vitro and in vivo experimental models. Furthermore, visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate clear understanding and experimental setup.

Solubility of this compound

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions for in vitro use. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound[1][2]. For in vivo applications, a specific formulation involving co-solvents is required.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can vary slightly between batches.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 0.5 mg/mL0.87 mMStandard solubility at 25°C.[2][3]
5 mg/mL8.76 mMRequires sonication.[1]
10 mg/mL17.52 mMRequires warming to 50°C and sonication.[2]
≥ 14.28 mg/mL≥ 25.0 mM-[4][5]
Water Insoluble-(< 0.1 mg/mL)[1][3]
Ethanol Insoluble--[3][4]
In Vivo Formulation 1.43 mg/mL2.51 mMSuspended solution in 50% PEG300 / 50% saline. Requires sonication.[6]

Mechanism of Action and Signaling Pathway

This compound is a reversible, ATP-competitive inhibitor that targets the kinase domain of all class I PI3K isoforms (α, β, γ, δ) and mTOR[1][7]. The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell proliferation, growth, survival, and motility.[8][9][10][11]. In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN[8][12]. By simultaneously inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, leading to reduced phosphorylation of key effectors like Akt and S6 ribosomal protein, which in turn induces cell growth arrest and apoptosis[1][4].

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 TSC2 TSC1/TSC2 Akt->TSC2 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt p-Ser473 mTORC1 mTORC1 TSC2->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Pki402 This compound Pki402->PI3K Pki402->mTORC2 also inhibits mTORC2 Pki402->mTORC1 Stock_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check Is Compound Fully Dissolved? vortex->check heat_sonicate Optional: Warm (37-50°C) & Sonicate check->heat_sonicate No aliquot Aliquot into Single-Use Tubes check->aliquot Yes heat_sonicate->vortex store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node Cell_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_incubation Day 2-5: Incubation cluster_readout Day 5: Readout seed_cells Seed Cells in 96-Well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions & Vehicle Control incubate_24h->prepare_dilutions add_compounds Add Compounds to Wells prepare_dilutions->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts read_plate Read Absorbance (490 nm) incubate_mts->read_plate analyze Normalize Data & Calculate IC50 read_plate->analyze

References

Application Notes and Protocols for Pki-402

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pki-402 is a potent, selective, and reversible ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It demonstrates broad-spectrum anti-proliferative activity across various human cancer cell lines, making it a valuable tool for cancer research and drug development.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, alongside relevant technical data and a diagram of the targeted signaling pathway.

Physicochemical and Biological Properties

This compound acts as a pan-PI3K inhibitor, targeting PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms, as well as mTOR.[4][5] It has also been shown to be effective against common PI3Kα mutants (E545K and H1047R).[1][4] The dual inhibition of the PI3K/mTOR pathway leads to the suppression of downstream signaling, including the phosphorylation of Akt, and induces apoptosis in cancer cells.[2][4]

Quantitative Data Summary
PropertyValueSource
Molecular Weight 570.65 g/mol [1]
Formula C₂₉H₃₄N₁₀O₃[1]
CAS Number 1173204-81-3[2]
Purity ≥98%[2]
Appearance White to off-white solid[3]
IC₅₀ (PI3Kα) 2 nM[1][3]
IC₅₀ (mTOR) 3 nM[1][3]
IC₅₀ (PI3Kβ) 7 nM[1]
IC₅₀ (PI3Kδ) 14 nM[1]
IC₅₀ (PI3Kγ) 16 nM[1]

This compound Signaling Pathway

This compound targets key components of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.

Pki402_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Pki402 This compound Pki402->PI3K inhibits Pki402->mTORC2 inhibits Pki402->mTORC1 inhibits

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols: Stock Solution Preparation

In Vitro Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or fresh, high-purity DMSO[4]

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath

Protocol:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound (Molecular Weight: 570.65 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to the this compound powder. To continue the example, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly. To aid dissolution, gentle warming in a water bath (e.g., 37°C or up to 50°C) and/or sonication in an ultrasonic bath for a short period is recommended.[3][4] Ensure the powder is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3]

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

Note on Solubility in DMSO:

ConcentrationConditionsSource
0.5 mg/mL (0.87 mM)Fresh DMSO[4]
5 mg/mL (8.76 mM)With ultrasonic treatment[3]
10 mg/mL (17.52 mM)Warmed to 50°C and ultrasonicated[4]
≥ 14.275 mg/mL-[6]
In Vivo Formulation

For animal studies, this compound can be formulated as a suspension.

Materials:

  • This compound powder

  • PEG300

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weigh this compound: Weigh the required amount of this compound powder.

  • Prepare Vehicle: Prepare a vehicle solution of 50% PEG300 and 50% saline.

  • Add Vehicle: Add the vehicle to the this compound powder.

  • Suspend: Vortex the mixture thoroughly. Use an ultrasonic bath to ensure a uniform suspension. The reported solubility in this vehicle is 1.43 mg/mL (2.51 mM).[7]

  • Administration: The formulation should be prepared fresh before each administration.

Application Workflow

The following diagram illustrates a general workflow for utilizing the this compound stock solution in a cell-based assay.

Pki402_Workflow StockPrep Prepare 10 mM this compound Stock in DMSO Dilution Serially Dilute Stock in Culture Medium StockPrep->Dilution Treatment Treat Cells with This compound Dilutions Dilution->Treatment CellSeeding Seed Cells in Multi-well Plate CellSeeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubation->Assay

References

Application Notes and Protocols: Pki-402 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pki-402 is a potent, reversible, ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] Its efficacy in preclinical cancer models has established it as a valuable tool in oncology research.[1][4][5] To ensure the integrity and reproducibility of experimental results, proper handling, storage, and assessment of this compound stability are paramount. These application notes provide detailed guidelines and protocols for the stability and storage of this compound.

Physicochemical Properties

PropertyValue
Chemical Formula C29H34N10O3[1][2][3]
Molecular Weight 570.65 g/mol [1][3]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO[2][3]

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following conditions are recommended based on available data.

Solid (Powder) Form
Storage TemperatureRecommended Duration
-20°C≥ 4 years[2]
4°C2 years[1]
Room TemperatureShort-term (weeks)[3]

For long-term storage, it is recommended to store the solid compound at -20°C.[2][3][6]

In-Solution

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). Once in solution, the stability of the compound changes.

Storage TemperatureRecommended DurationSolvent
-80°C2 years[1]DMSO
-20°C1 year[1]DMSO

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[7]

Potential Signaling Pathway of this compound

This compound targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

PI3K_mTOR_Pathway This compound Inhibition of PI3K/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth inhibits Pki402 This compound Pki402->PI3K Pki402->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

The following protocols are provided as a general guideline for assessing the stability of this compound. It is recommended to adapt these protocols to specific laboratory conditions and analytical instrumentation.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in stability studies and biological assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It has been noted that warming at 50°C and ultrasonication may be required to fully dissolve the compound at higher concentrations.[7]

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber vials to protect from light and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

HPLC-Based Stability Assessment

Objective: To quantitatively assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Principle: This method separates this compound from its potential degradation products. The peak area of this compound is used to determine its concentration and calculate the percentage of degradation over time.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Temperature-controlled incubator or chamber

  • Light-exposure chamber (optional)

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to a working concentration (e.g., 10 µM) in a suitable solvent system (e.g., 50:50 ACN:water).

    • Prepare multiple identical samples for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature, light exposure).

  • Initial Analysis (T=0):

    • Immediately analyze one of the prepared samples by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

  • Storage:

    • Store the remaining samples under the defined conditions.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Percentage Degradation = 100 - Percentage Remaining

Suggested HPLC Method (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 95% A, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).

  • Injection Volume: 10 µL

Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a research compound like this compound.

Stability_Workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions PrepStock Prepare this compound Stock Solution PrepSamples Prepare Analytical Samples PrepStock->PrepSamples InitialAnalysis Initial HPLC Analysis (T=0) PrepSamples->InitialAnalysis TempMinus20 -20°C InitialAnalysis->TempMinus20 Temp4 4°C InitialAnalysis->Temp4 TempRT Room Temp InitialAnalysis->TempRT TempElevated Elevated Temp InitialAnalysis->TempElevated TimepointAnalysis Time-Point HPLC Analysis DataAnalysis Data Analysis & Degradation Calculation TimepointAnalysis->DataAnalysis TempMinus20->TimepointAnalysis Temp4->TimepointAnalysis TempRT->TimepointAnalysis TempElevated->TimepointAnalysis

Caption: A generalized workflow for assessing the stability of this compound.

Summary of Recommendations

Storage_Summary This compound Storage and Handling Summary cluster_solid Solid Form cluster_solution In Solution (DMSO) Pki402 This compound Handling General Handling Pki402->Handling cluster_solid cluster_solid Pki402->cluster_solid cluster_solution cluster_solution Pki402->cluster_solution LongTermSolid Long-Term: -20°C ShortTermSolid Short-Term: 4°C or RT LongTermSol Long-Term: -80°C Aliquot Aliquot to avoid freeze-thaw LongTermSol->Aliquot ShortTermSol Short-Term: -20°C HandlingPoints • Use anhydrous solvents • Protect from light • Equilibrate before opening Handling->HandlingPoints

Caption: A summary of recommended storage and handling for this compound.

Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guideline. It is the responsibility of the end-user to validate these protocols for their specific applications.

References

Determining the Optimal Concentration of PKI-402 for Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of PKI-402, a potent dual pan-PI3K/mTOR inhibitor, for use in various cancer cell lines. The provided methodologies will enable researchers to effectively assess the impact of this compound on cell viability, signaling pathways, and apoptosis.

Introduction to this compound

This compound is a reversible, ATP-competitive inhibitor targeting class I PI3K isoforms (α, β, δ, γ) and mTOR. Its potent and dual-action mechanism makes it a valuable tool for investigating the roles of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and resistance to therapy. Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for drug development.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a valuable reference for selecting an appropriate starting concentration range for your experiments.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-361Breast Cancer6[1]
HCT116Colorectal Cancer33[1]
PC3Prostate Cancer21[2]
A549Non-Small Cell Lung CancerNot specified, but effective[3]
U87MGGlioblastomaNot specified, but effective[3]
SKOV3Ovarian CancerNot specified, but effective
A2780Ovarian CancerNot specified, but effective
MCF-7Breast CancerNot specified, but effective
MDA-MB-231Breast CancerNot specified, but effective

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for determining the optimal this compound concentration.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation PKI402 This compound PKI402->PI3K PKI402->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway indicating the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Dose_Response Dose-Response Curve (e.g., MTT Assay) Cell_Culture->Dose_Response PKI402_Prep This compound Stock Solution Preparation PKI402_Prep->Dose_Response IC50_Det IC50 Determination Dose_Response->IC50_Det Target_Validation Target Inhibition Validation (Western Blot) IC50_Det->Target_Validation Apoptosis_Assay Apoptosis Assessment (e.g., Cleaved PARP) IC50_Det->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Target_Validation->Data_Analysis Apoptosis_Assay->Data_Analysis Optimal_Conc Determination of Optimal Concentration Data_Analysis->Optimal_Conc

Figure 2: General experimental workflow for determining the optimal this compound concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line and calculating the IC50 value.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for PI3K/mTOR Pathway Inhibition

This protocol is to confirm the inhibitory effect of this compound on the PI3K/mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Recommended Primary Antibodies:

TargetPhosphorylation SiteSupplier (Example)Catalog # (Example)Dilution
p-AktSer473Cell Signaling Technology#40601:1000
Total AktCell Signaling Technology#46911:1000
p-mTORSer2448Cell Signaling Technology#55361:1000
Total mTORCell Signaling Technology#29831:1000
p-p70S6KThr389Cell Signaling Technology#92341:1000
Total p70S6KCell Signaling Technology#27081:1000
p-4E-BP1Thr37/46Cell Signaling Technology#28551:1000
Total 4E-BP1Cell Signaling Technology#96441:1000
β-ActinCell Signaling Technology#49701:2000

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Analyze the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assessment by Cleaved PARP Western Blot

This protocol is to determine if this compound induces apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP).

Materials:

  • Same as for the Western Blot protocol above.

  • Primary antibody against Cleaved PARP (Asp214) (e.g., Cell Signaling Technology, #5625, 1:1000 dilution).

  • Primary antibody against total PARP (e.g., Cell Signaling Technology, #9542, 1:1000 dilution).

Protocol:

The protocol is identical to the Western Blot for PI3K/mTOR Pathway Inhibition, with the substitution of the primary antibodies to detect cleaved and total PARP. A significant increase in the ratio of cleaved PARP to total PARP indicates the induction of apoptosis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific cell lines and experimental needs. By systematically evaluating cell viability and confirming the on-target effects through western blotting, researchers can confidently proceed with their investigations into the functional consequences of PI3K/mTOR inhibition. It is recommended to perform a literature search for the specific cell line of interest to further refine the starting concentration range for this compound.

References

Application Notes and Protocols for Determining the IC50 of PKI-402 Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of PKI-402, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is a selective, reversible, and ATP-competitive inhibitor of class I PI3Ks and mTOR, making it a compound of significant interest in cancer research due to the frequent dysregulation of the PI3K/AKT/mTOR signaling pathway in various cancers.[1][2][3][4][5] This document offers step-by-step instructions for researchers to assess the cytotoxic and cytostatic effects of this compound on cultured cancer cell lines.

Introduction to this compound and the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6][7] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4][7]

This compound is a small molecule inhibitor that potently targets both PI3K and mTOR, two key kinases in this pathway.[3][5][8] By inhibiting these targets, this compound can effectively block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[5][8][9]

This compound Inhibitory Activity
TargetIC50 (nM)
PI3Kα2[3][8][10]
PI3Kβ7[3][8][10]
PI3Kδ14[3][8][10]
PI3Kγ16[3][8][10]
mTOR3[3][8][10]
PI3Kα (E545K mutant)3[8][10]
PI3Kα (H1047R mutant)3[8]
This compound In Vitro Growth Inhibition
Cell LineCancer TypeIC50 (nM)
MDA-MB-361Breast Cancer6[3][10]
HCT116Colon Cancer33[3][10]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PKI402 This compound PKI402->PI3K Inhibition PKI402->mTORC1 Inhibition PKI402->mTORC2 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[11][14]

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[14][15]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[14][15]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[14]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12][14]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.[14]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 2-4h E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: A step-by-step workflow diagram for the MTT cell viability assay.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[16][17] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[16][17]

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements[18]

  • Luminometer

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16][18]

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

  • Luminescence Measurement:

    • Record the luminescence using a luminometer.

CellTiterGlo_Workflow A 1. Seed Cells (Opaque 96-well plate) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Equilibrate Plate (Room Temperature) D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Mix 2 min (Orbital Shaker) F->G H 8. Incubate 10 min (Room Temperature) G->H I 9. Read Luminescence H->I J 10. Data Analysis (IC50 Calculation) I->J

Caption: A step-by-step workflow diagram for the CellTiter-Glo® cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/luminescence value of the blank wells (medium only) from all other readings.

  • Normalization: Express the results as a percentage of the vehicle-treated control cells.

    • % Viability = (Absorbance/Luminescence of treated sample / Absorbance/Luminescence of control) x 100

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

The MTT and CellTiter-Glo® assays are robust and reliable methods for determining the cytotoxic and antiproliferative effects of this compound on cancer cell lines. The detailed protocols provided in these application notes will enable researchers to accurately assess the potency of this dual PI3K/mTOR inhibitor and contribute to the understanding of its therapeutic potential in cancer treatment.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Akt (p-Akt) Following Pki-402 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[3][4] Consequently, the PI3K/Akt/mTOR pathway has emerged as a key target for cancer therapeutic development.[3]

Pki-402 is a potent, ATP-competitive dual inhibitor that targets both PI3K and mTOR kinases.[5] By inhibiting these key nodes, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of Akt (p-Akt), a central mediator of the pathway's pro-survival signals.[5] The phosphorylation of Akt at key residues, particularly Serine 473 (Ser473) and Threonine 308 (Thr308), is a hallmark of its activation.[6]

Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, in cell or tissue lysates.[7] This application note provides a detailed protocol for performing a Western blot to assess the phosphorylation status of Akt at Ser473 in cancer cell lines following treatment with this compound. This method is crucial for evaluating the on-target efficacy of this compound and similar inhibitors in preclinical research and drug development.

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAkt p-Akt (Ser473, Thr308) PDK1->pAkt phosphorylates (Thr308) Akt Akt mTORC1 mTORC1 pAkt->mTORC1 activates CellSurvival Cell Proliferation, Growth, and Survival pAkt->CellSurvival promotes Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream mTORC2->pAkt phosphorylates (Ser473) Downstream->CellSurvival Pki402 This compound Pki402->PI3K Pki402->mTORC1 PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol is adapted from methodologies described for the Western blot analysis of p-Akt following treatment with PI3K pathway inhibitors.

Materials and Reagents
  • Cell Line: Human cancer cell line known to have an active PI3K/Akt pathway (e.g., H460, H2126, MDA-MB-361).

  • This compound: Selleck Chemicals or other reputable supplier.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Cell Lysis Buffer: RIPA buffer or a similar buffer suitable for phospho-protein analysis. It is crucial to supplement the lysis buffer with protease and phosphatase inhibitor cocktails immediately before use to preserve protein phosphorylation.

    • Example Lysis Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

  • SDS-PAGE Gels: 10% polyacrylamide gels.

  • Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Using BSA instead of non-fat dry milk is recommended to reduce background when detecting phosphoproteins.[7]

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology, #9271). Recommended dilution: 1:1000.

    • Rabbit anti-Akt (pan) antibody (e.g., Cell Signaling Technology, #9272). Recommended dilution: 1:1000.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:2000 to 1:5000.

  • Chemiluminescent Substrate (ECL).

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Sample Preparation D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Membrane Blocking G->H I 9. Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection J->K L 12. Data Analysis K->L

Caption: Experimental workflow for Western blot analysis of p-Akt.

Step-by-Step Protocol
  • Cell Seeding and Culture:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • When cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) or a vehicle control (DMSO).[5]

    • Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours). A 24-hour treatment is often sufficient to observe a significant decrease in p-Akt levels.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Based on the protein concentrations, normalize the samples to have equal amounts of protein (e.g., 20-30 µg per sample).

    • Add the appropriate volume of 4X Laemmli sample buffer to each normalized lysate.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10% polyacrylamide gel.

    • Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Perform the transfer in 1X transfer buffer, typically at 100 V for 1 hour or at 30 V overnight at 4°C.

  • Membrane Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-Akt (Ser473) and anti-total Akt) in 5% BSA in TBST at the recommended dilution (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • The next day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Signal Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total Akt or a loading control on the same membrane, the membrane can be stripped of the p-Akt antibodies using a mild stripping buffer.

    • After stripping, block the membrane again and proceed with the primary antibody incubation for total Akt or the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-Akt signal to the total Akt signal for each sample to account for any variations in total Akt levels.

    • Further normalize to the loading control (e.g., GAPDH or β-actin) to correct for differences in protein loading.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.

This compound Concentration (µM)Treatment Time (hours)Relative p-Akt (Ser473) Level (Normalized to Total Akt and Loading Control)Percent Inhibition of p-Akt (%)
0 (Vehicle)241.00 ± 0.080
0.1240.65 ± 0.0535
0.3240.32 ± 0.0468
1.0240.11 ± 0.0289
3.0240.04 ± 0.0196

Data are presented as mean ± standard deviation from three independent experiments and are representative. Actual results may vary depending on the cell line and experimental conditions.

Expected Results and Troubleshooting

  • Expected Results: A dose-dependent decrease in the phosphorylation of Akt at Ser473 should be observed in cells treated with this compound compared to the vehicle-treated control. The levels of total Akt and the loading control should remain relatively constant across all treatment conditions.

  • Troubleshooting:

    • High Background: Ensure adequate blocking and washing steps. Consider using a higher dilution of the primary or secondary antibodies. Using BSA for blocking is crucial for phosphoprotein detection.

    • No or Weak Signal: Confirm the activity of the PI3K/Akt pathway in the chosen cell line. Ensure that fresh protease and phosphatase inhibitors were added to the lysis buffer.[7] Check the integrity and concentration of the primary and secondary antibodies.

    • Inconsistent Loading: Ensure accurate protein quantification and careful loading of equal amounts of protein for each sample. Normalize the p-Akt signal to a reliable loading control.

References

Application Notes and Protocols for PKI-402 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of PKI-402, a potent dual pan-PI3K/mTOR inhibitor, in preclinical mouse xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction to this compound

This compound is a reversible, ATP-competitive inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1][2] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway.[3][4]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of downstream effectors of PI3K and mTOR. This leads to the suppression of Akt phosphorylation at key residues (T308 and S473) and the inhibition of mTORC1 and mTORC2 signaling, ultimately resulting in decreased cell proliferation and the induction of apoptosis.[5][6] In preclinical models, this compound has demonstrated the ability to induce markers of apoptosis, such as cleaved poly(ADP-ribose) polymerase (PARP).[5][7]

In Vitro Activity

This compound has shown potent inhibitory activity against a panel of human cancer cell lines, with IC50 values often in the nanomolar range.[6] Its efficacy has been demonstrated in cell lines derived from various tumor types, including breast, brain, lung, and pancreas.[6][8]

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineIC50 (nM)
PI3Kα2[9]MDA-MB-361 (Breast)6[9]
PI3Kβ7[9]HCT116 (Colon)33[9]
PI3Kγ16[9]U87MG (Glioblastoma)<100[6]
PI3Kδ14[9]A549 (Lung)<100[6]
mTOR3[9]
PI3Kα (E545K mutant)3[9]
PI3Kα (H1047R mutant)3[9]

In Vivo Administration of this compound in Mouse Xenograft Models

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models when administered intravenously.[6][9]

Summary of In Vivo Efficacy

Table 2: Summary of this compound Efficacy in Mouse Xenograft Models

Xenograft ModelDosage and ScheduleKey FindingsReference
MDA-MB-361 (Breast)100 mg/kg, i.v., daily for 5 daysTumor regression and prevention of regrowth for 70 days.[5][5]
MDA-MB-361 (Breast)25, 50 mg/kg, i.v., daily for 5 days (2 rounds)Tumor regression, with regrowth occurring between days 16-20.[6][6]
U87MG (Glioblastoma)100 mg/kg, i.v., daily for 5 daysSignificant reduction in tumor growth.[5][5]
A549 (NSCLC)25, 50 mg/kg, i.v.Significant inhibition of tumor growth.[5][5]

Experimental Protocols

Cell Line Maintenance
  • MDA-MB-361, U87MG, and A549 cell lines should be cultured in the supplier-recommended growth medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Regularly monitor cells for confluence and passage them before they become overgrown to maintain exponential growth.

Mouse Xenograft Model Establishment

This protocol provides a general guideline for establishing subcutaneous xenografts. Specific parameters may need to be optimized for each cell line and experimental setup.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Selected cancer cell line (e.g., MDA-MB-361, U87MG, A549).

  • Sterile phosphate-buffered saline (PBS).

  • Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines to improve tumor take rate).

  • Syringes and needles (27-30 gauge).

  • Digital calipers.

Procedure:

  • Harvest cultured cancer cells that are in the exponential growth phase.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel® (typically a 1:1 ratio) to the desired concentration. A common injection volume is 100-200 µL. For A549 cells, a concentration of 1 x 10^7 cells/mL in 0.2 mL of PBS can be used.[4] For U87MG cells, 1 x 10^6 cells are often used.[10]

  • Anesthetize the mouse according to your institution's approved protocol.

  • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure the tumor volume using digital calipers at least twice a week. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .

  • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

This compound Administration

Materials:

  • This compound.

  • A suitable vehicle for solubilizing this compound for intravenous injection. The specific vehicle composition should be determined based on the manufacturer's recommendations or relevant literature.

  • Syringes and needles appropriate for intravenous injection in mice.

Procedure:

  • Prepare the this compound formulation at the desired concentration in the appropriate vehicle immediately before use.

  • Administer this compound to the mice via intravenous (i.v.) injection (e.g., through the tail vein) according to the predetermined dosage and schedule.

  • The control group should receive an equivalent volume of the vehicle alone.

  • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

Monitoring and Endpoint Analysis
  • Continue to measure tumor volumes and body weights regularly throughout the study.

  • At the end of the study (defined by a predetermined tumor volume in the control group, a specific time point, or signs of morbidity), euthanize the mice according to your institution's approved protocol.

  • Excise the tumors and measure their final weight and volume.

  • Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for p-Akt, cleaved PARP), or Western blotting.

Visualizations

This compound Signaling Pathway

PKI402_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation PKI402 This compound PKI402->PI3K PKI402->mTORC1 PKI402->mTORC2

Caption: this compound inhibits PI3K and mTOR, blocking downstream signaling.

Experimental Workflow for In Vivo Efficacy Study

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization PKI402_Admin 6. This compound or Vehicle Administration (i.v.) Randomization->PKI402_Admin Monitoring 7. Tumor Volume & Body Weight Monitoring PKI402_Admin->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Downstream Analysis Endpoint->Analysis

Caption: Workflow for assessing this compound efficacy in mouse xenografts.

References

Application Notes and Protocols for In Vivo Studies with PKI-402

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of PKI-402, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The following sections detail recommended dosages, treatment schedules, and experimental protocols for various cancer xenograft models, based on preclinical data.

Overview of this compound In Vivo Activity

This compound has demonstrated significant anti-tumor activity in several human tumor xenograft models, including breast cancer, non-small cell lung cancer (NSCLC), and glioma.[1][2] Administration is typically via the intravenous (IV) route.[1][2] Efficacy is dose-dependent, with higher doses leading to more pronounced tumor regression and sustained growth inhibition.[1][3][4]

Recommended Dosage and Treatment Schedules

The following table summarizes the dosages and treatment schedules for this compound that have been evaluated in various mouse xenograft models.

Xenograft ModelCell LineDosage (mg/kg)Route of AdministrationTreatment ScheduleObserved Effects
Breast CancerMDA-MB-36125, 50IVDaily for 5 days (dx5), 2 roundsTumor re-growth observed between days 16-20.[1][5]
Breast CancerMDA-MB-361100IVDaily for 5 days (dx5), 1 roundReduced initial tumor volume from 260 mm³ to 129 mm³ and prevented tumor re-growth for 70 days.[1][3][4]
Breast CancerMDA-MB-361100IVSingle doseSustained suppression of Akt phosphorylation at T308 and S473, and induction of cleaved PARP in tumor tissue.[1][2][3]
NSCLCA54925, 50IVNot specifiedSignificant inhibition of tumor growth.[3][4]
GliomaU87MG100IVDaily for 5 days (dx5), 1 roundSignificant reduction in tumor growth.[3][4]

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound. These should be adapted and optimized for specific experimental needs.

This compound Formulation for Intravenous Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube (e.g., to constitute 40% of the final volume).

  • Add Tween 80 to the tube (e.g., to constitute 5% of the final volume).

  • Vortex the mixture until it is a clear solution.

  • Add sterile saline to reach the final desired concentration, while vortexing. The final vehicle composition could be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition will be necessary.

  • Filter the final solution through a sterile 0.22 µm syringe filter before injection.

Human Tumor Xenograft Models

The following diagram illustrates a general workflow for establishing and treating a subcutaneous xenograft model.

G cluster_prep Cell Preparation cluster_implant Tumor Implantation cluster_monitoring Tumor Growth and Monitoring cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Culture Tumor Cells (e.g., MDA-MB-361, A549, U87MG) harvest 2. Harvest and Count Cells cell_culture->harvest resuspend 3. Resuspend Cells in PBS/Matrigel harvest->resuspend injection 4. Subcutaneous Injection into Flank of Immunocompromised Mice resuspend->injection palpation 5. Monitor for Palpable Tumors injection->palpation measurement 6. Measure Tumor Volume Regularly palpation->measurement randomization 7. Randomize Mice into Treatment Groups measurement->randomization treatment 8. Administer this compound or Vehicle (e.g., IV, daily for 5 days) randomization->treatment monitoring_cont 9. Continue Monitoring Tumor Volume and Body Weight treatment->monitoring_cont euthanasia 10. Euthanize Mice at Endpoint monitoring_cont->euthanasia analysis 11. Excise Tumors for Weight and Biomarker Analysis euthanasia->analysis

Figure 1. Experimental workflow for a subcutaneous xenograft study.

Protocol for Subcutaneous Xenograft Models (e.g., MDA-MB-361, A549, U87MG):

  • Cell Culture: Culture the desired human cancer cell line (MDA-MB-361, A549, or U87MG) in its recommended growth medium at 37°C in a humidified incubator with 5% CO2.

  • Cell Preparation:

    • Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and check for viability using a method such as trypan blue exclusion. Viability should be >95%.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize female immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old).

    • Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Staging:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or the vehicle control intravenously according to the desired dosage and schedule (see Table 1).

    • Monitor the body weight of the mice 2-3 times per week as a measure of general health.

  • Endpoint and Analysis:

    • Continue to measure tumor volume throughout the study.

    • The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific time point, or signs of morbidity.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be processed for biomarker analysis (e.g., Western blot for p-Akt) or histopathology.

Pharmacodynamic (Biomarker) Analysis

Objective: To assess the in vivo inhibition of the PI3K/mTOR pathway by this compound.

Procedure:

  • Establish tumor xenografts as described in section 3.2.

  • When tumors reach a suitable size, administer a single dose of this compound (e.g., 100 mg/kg IV).

  • At various time points post-administration (e.g., 2, 8, 24 hours), euthanize cohorts of mice.

  • Excise tumors and normal tissues (e.g., heart, lung) and immediately snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.

  • Homogenize the tissues and extract proteins.

  • Perform Western blot analysis to detect the levels of phosphorylated and total Akt, S6, and other relevant pathway proteins. An increase in cleaved PARP can be used as a marker for apoptosis.[1][3]

Signaling Pathway

This compound is a dual inhibitor, targeting both PI3K and mTOR, key components of a critical signaling pathway for cell growth, proliferation, and survival.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT T308 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->AKT S473 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation PKI402 This compound PKI402->PI3K PKI402->mTORC2 PKI402->mTORC1

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

By inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, leading to decreased cell proliferation and survival, and in some cases, tumor regression.[1][6] The suppression of Akt phosphorylation at both the T308 and S473 sites is a key indicator of this compound activity.[1][2]

References

Application Notes and Protocols for Studying Autophagy in Cancer Cells using Pki-402

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pki-402 is a potent, cell-permeable, reversible, and ATP-competitive dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy.[1][2] By targeting both PI3K and mTOR, this compound effectively abrogates the downstream signaling cascade, leading to the induction of apoptosis and modulation of autophagy in cancer cells.[1][2] These characteristics make this compound a valuable tool for investigating the intricate role of autophagy in cancer biology and for the preclinical evaluation of PI3K/mTOR pathway-targeted therapies.

Autophagy is a cellular self-digestion process that degrades and recycles cellular components to maintain homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival under stress conditions or contributing to cell death. The inhibition of the PI3K/mTOR pathway by this compound can induce autophagy, which in some cancer types, leads to the degradation of anti-apoptotic proteins like Mcl-1, thereby sensitizing cancer cells to apoptosis.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study autophagy in cancer cells.

Data Presentation

This compound Activity and Effects

The following tables summarize the quantitative data regarding the activity of this compound in various cancer cell lines and its impact on key autophagy markers.

Cell LineCancer TypeIC50 (nM)Reference
Various Breast, Brain (Glioma), Pancreas, Non-Small Cell Lung Cancer<100N/A
MDA-MB-231 Breast CancerNot explicitly stated, but cytotoxic effects observedN/A
MCF-7 Breast CancerNot explicitly stated, but cytotoxic effects observedN/A
SKOV3 Ovarian CancerNot explicitly stated, but inhibits cell proliferation[1][2]
A2780 Ovarian CancerNot explicitly stated, but inhibits cell proliferation[1][2]

Table 1: this compound IC50 Values in Various Cancer Cell Lines. Note: Specific IC50 values for this compound are not consistently reported in publicly available literature. The provided information is based on qualitative descriptions of its potent anti-proliferative activity.

Cell LineTreatmentKey Autophagy Marker ChangesEffect on AutophagyReference
SKOV3 This compound (1 µM)Degradation of Mcl-1, involvement of p62Induction of autophagy-mediated degradation of Mcl-1[1][2]
A2780 This compoundInhibition of PI3K/mTOR pathwayModulation of autophagy[1][2]

Table 2: Effect of this compound on Autophagy Markers in Ovarian Cancer Cells. Note: Quantitative fold-change data for autophagy markers following this compound treatment is not extensively detailed in the available literature. The table reflects the observed qualitative changes.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

Pki402_Mechanism cluster_pathway PI3K/mTOR Signaling Pathway Pki402 This compound PI3K PI3K Pki402->PI3K inhibits mTOR mTOR Pki402->mTOR inhibits AKT AKT PI3K->AKT Autophagy_Initiation Autophagy Initiation mTOR->Autophagy_Initiation inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth AKT->mTOR p62 p62 Autophagy_Initiation->p62 activates Mcl1 Mcl-1 Apoptosis Apoptosis Mcl1->Apoptosis inhibits p62->Mcl1 targets for degradation

Caption: this compound inhibits PI3K and mTOR, leading to autophagy induction.

Experimental Workflow for Autophagy Analysis

Autophagy_Workflow start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability protein_extraction Protein Extraction treatment->protein_extraction if_staining Immunofluorescence (LC3 Puncta Staining) treatment->if_staining data_analysis Data Analysis and Interpretation viability->data_analysis western_blot Western Blot (LC3, p62, p-mTOR, etc.) protein_extraction->western_blot western_blot->data_analysis imaging Fluorescence Microscopy if_staining->imaging imaging->data_analysis

Caption: Workflow for studying this compound's effect on autophagy.

Logical Relationship of this compound Action

Logical_Relationship Pki402_Treatment This compound Treatment PI3K_mTOR_Inhibition PI3K/mTOR Inhibition Pki402_Treatment->PI3K_mTOR_Inhibition Autophagy_Induction Autophagy Induction PI3K_mTOR_Inhibition->Autophagy_Induction Mcl1_Degradation Mcl-1 Degradation Autophagy_Induction->Mcl1_Degradation Apoptosis_Induction Apoptosis Induction Mcl1_Degradation->Apoptosis_Induction Reduced_Cell_Viability Reduced Cancer Cell Viability Apoptosis_Induction->Reduced_Cell_Viability

Caption: this compound induces apoptosis via autophagy-mediated Mcl-1 degradation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Autophagy Markers

This protocol is to detect changes in the levels of autophagy-related proteins, such as LC3 and p62.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat cells with desired concentrations of this compound (e.g., 0.1, 1, 5 µM) for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Immunofluorescence Staining of LC3 Puncta

This protocol is to visualize the formation of autophagosomes (LC3 puncta) in cells treated with this compound.

Materials:

  • Cancer cells grown on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody (anti-LC3B)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 1 µM) for an appropriate time (e.g., 6-12 hours). Include a positive control (e.g., starvation) and a negative control.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block the cells with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-LC3B antibody (1:200 in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody (1:500 in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. The formation of distinct punctate LC3 staining indicates the recruitment of LC3 to autophagosomes.

Conclusion

This compound is a powerful research tool for elucidating the role of the PI3K/mTOR pathway in regulating autophagy in cancer cells. The protocols provided herein offer a framework for assessing the impact of this compound on cell viability and key autophagy markers. Researchers should optimize the experimental conditions, including drug concentrations and incubation times, for their specific cancer cell lines of interest. The use of appropriate positive and negative controls is crucial for the correct interpretation of the results. Further investigation into the downstream effects of this compound-induced autophagy will contribute to a better understanding of its therapeutic potential in cancer treatment.

References

Troubleshooting & Optimization

Pki-402 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pki-402 precipitation in cell culture media.

Troubleshooting Guides

Issue: Precipitate Observed in Cell Culture Media After Adding this compound

Question: I dissolved this compound in DMSO to make a stock solution. When I dilute this stock solution into my cell culture media, I observe a precipitate. What is causing this and how can I prevent it?

Answer:

Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue stemming from its low aqueous solubility.[1][2] While this compound is soluble in DMSO, this does not guarantee its solubility when introduced to a predominantly aqueous environment like cell culture media. The DMSO disperses in the media, and if the final concentration of this compound exceeds its solubility limit in the media, it will precipitate out of solution.

Here is a step-by-step guide to troubleshoot and prevent this compound precipitation:

1. Verify Your Stock Solution Preparation:

  • Use High-Quality, Anhydrous DMSO: this compound solubility is significantly reduced in DMSO that has absorbed moisture.[1] Always use fresh, anhydrous, research-grade DMSO.

  • Ensure Complete Initial Dissolution: this compound may require assistance to fully dissolve in DMSO. Gentle warming in a 50°C water bath and ultrasonication can aid in complete dissolution.[1] Visually inspect your stock solution to ensure there are no visible particles before proceeding.

2. Optimize Your Dilution Protocol:

  • Perform Serial Dilutions in DMSO: Instead of a large, single dilution from a highly concentrated stock directly into the media, perform intermediate serial dilutions in 100% DMSO first. This gradual reduction in concentration can help maintain solubility.

  • Slow, Drop-wise Addition with Mixing: When adding the this compound/DMSO solution to your cell culture media, add it slowly and drop-wise while gently vortexing or swirling the media. This facilitates rapid and even dispersal, preventing localized high concentrations that can lead to immediate precipitation.

  • Pre-warm Media: Adding the DMSO stock to pre-warmed (37°C) media can sometimes help maintain solubility.

3. Manage Final DMSO Concentration:

  • Keep Final DMSO Concentration Low: Most cell lines can tolerate DMSO concentrations up to 0.5%, with concentrations below 0.1% being ideal to minimize cellular toxicity.[3][4][5] However, the final DMSO concentration must be sufficient to help keep this compound in solution.

  • Determine a DMSO Dose-Response Curve: If you need to use a higher final DMSO concentration, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration that does not affect cell viability or the experimental outcome.[3]

4. Check for Media Component Interactions:

  • Serum Concentration: High concentrations of serum proteins in the media can sometimes interact with small molecules, potentially leading to precipitation. If you are using a high-serum formulation, consider if a lower serum concentration is feasible for your experiment.

5. Visually Confirm Solubility:

  • After preparing your final working solution of this compound in media, allow it to sit for a few minutes and then visually inspect it for any signs of precipitation. A cloudy or hazy appearance is indicative of precipitation.

Below is a troubleshooting workflow to address this compound precipitation:

Pki402_Troubleshooting start Precipitation Observed in Cell Culture Media check_stock Is the this compound Stock Solution Clear? start->check_stock remake_stock Remake Stock Solution: - Use fresh, anhydrous DMSO - Warm to 50°C - Use ultrasonication check_stock->remake_stock No dilution_method How was the working solution prepared? check_stock->dilution_method Yes remake_stock->check_stock direct_dilution Single, large dilution into media dilution_method->direct_dilution Direct serial_dilution Serial dilution in DMSO then final dilution in media dilution_method->serial_dilution Serial optimize_dilution Optimize Dilution Protocol: - Perform serial dilutions in DMSO first - Add drop-wise to pre-warmed media with gentle mixing direct_dilution->optimize_dilution check_final_dmso What is the final DMSO concentration? serial_dilution->check_final_dmso optimize_dilution->check_final_dmso high_dmso > 0.5% check_final_dmso->high_dmso High low_dmso < 0.5% check_final_dmso->low_dmso Low reduce_dmso Lower final DMSO concentration. If precipitation persists, the desired This compound concentration may be too high for its aqueous solubility. high_dmso->reduce_dmso solution_clear Solution Should Be Clear low_dmso->solution_clear reduce_dmso->solution_clear

Figure 1. Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is reported to be insoluble in water and ethanol.[1]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO can vary depending on the preparation method. With warming to 50°C and ultrasonication, a solubility of up to 10 mg/mL (17.52 mM) has been reported.[1] Without these measures, the solubility may be lower, around 0.5 mg/mL (0.87 mM).[1]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[6]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines.[3][4] A general guideline is to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally at or below 0.1%.[3][5] However, some cell lines may be more sensitive. It is best practice to perform a toxicity assessment of DMSO on your specific cell line to determine the highest non-toxic concentration. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q5: Can I filter-sterilize my this compound working solution?

A5: While filter sterilization is a common practice for aqueous solutions, it may not be suitable for solutions containing compounds with low aqueous solubility like this compound, as the compound could potentially bind to the filter membrane, reducing its effective concentration. If you are preparing the this compound working solution from a sterile DMSO stock and sterile media under aseptic conditions (e.g., in a laminar flow hood), further filter sterilization may not be necessary.

This compound and the PI3K/mTOR Signaling Pathway

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] These two kinases are critical components of a signaling pathway that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, making it a key target for drug development.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Pki402 This compound Pki402->PI3K Pki402->mTORC2 Pki402->mTORC1

Figure 2. Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol provides a detailed methodology for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Water bath set to 50°C

  • Ultrasonic bath

Procedure:

Part 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the mass of this compound powder required to make your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 570.65 g/mol ).

  • Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the corresponding volume of anhydrous, sterile DMSO to the tube.

  • Gently vortex the tube to mix.

  • If the this compound does not fully dissolve, place the tube in a 50°C water bath for 5-10 minutes.

  • Following warming, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Part 2: Preparation of a this compound Working Solution in Cell Culture Medium

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the 10 mM stock in 100% sterile DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 100 nM in your cell culture, you might first prepare a 100 µM intermediate stock in DMSO.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • While gently swirling the pre-warmed media, add the required volume of the appropriate this compound/DMSO stock solution drop-wise. Ensure the final DMSO concentration is below the toxicity limit for your cell line (ideally ≤ 0.1%).

  • Gently mix the final working solution by inverting the tube or pipetting up and down slowly. Avoid vigorous vortexing which can cause foaming of the media.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Pki402_Workflow start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve with Warming (50°C) & Ultrasonication add_dmso->dissolve stock_sol 10 mM Stock Solution (Clear) dissolve->stock_sol aliquot Aliquot & Store (-20°C or -80°C) stock_sol->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw serial_dilute Serial Dilution in DMSO (e.g., to 100 µM) thaw->serial_dilute final_dilution Drop-wise Addition to Media with Gentle Mixing serial_dilute->final_dilution prepare_media Pre-warm Cell Culture Media (37°C) prepare_media->final_dilution working_sol Final Working Solution (e.g., 100 nM this compound in media with ≤0.1% DMSO) final_dilution->working_sol add_to_cells Add to Cells working_sol->add_to_cells

Figure 3. Experimental workflow for preparing this compound solutions.

Quantitative Data Summary

ParameterValueSource(s)
Molecular Weight ~570.65 g/mol [7]
Solubility in DMSO Up to 10 mg/mL (17.52 mM) with warming and sonication.[1]
~0.5 mg/mL (0.87 mM) without assistance.[1]
Solubility in Water Insoluble[1][2]
Solubility in Ethanol Insoluble[1]
Recommended Final DMSO Concentration in Media ≤ 0.5% (ideally ≤ 0.1%)[3][4][5]
Stock Solution Storage (in DMSO) -20°C (up to 1 month) or -80°C (up to 2 years)[6]

References

How to improve Pki-402 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PKI-402 in experiments, with a focus on overcoming solubility challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization and use of this compound.

Issue Potential Cause Recommended Solution
This compound is not dissolving in DMSO. 1. Low-quality or old DMSO: DMSO can absorb moisture, which significantly reduces the solubility of this compound.[1][2] 2. Insufficient energy to break the crystal lattice: The compound may require more than simple vortexing to dissolve completely.1. Use fresh, anhydrous, high-purity DMSO.[1][2] 2. Gently warm the solution in a water bath (e.g., up to 50°C) and use ultrasonication to aid dissolution.[1][2]
Precipitation occurs when adding the stock solution to aqueous media. 1. Poor aqueous solubility: this compound is insoluble in water.[1][2] High concentrations of DMSO from the stock solution can cause the compound to precipitate out when diluted in an aqueous buffer. 2. Concentration is too high: The final concentration in the aqueous medium may exceed its solubility limit.1. Minimize the volume of the DMSO stock solution added to the aqueous medium. A final DMSO concentration of <0.5% is generally recommended for cell-based assays. 2. Prepare a more dilute stock solution in DMSO to reduce the amount of solvent transferred. 3. Consider using a formulation with co-solvents for in vivo studies, such as PEG300 or PEG400 and Tween 80.[2][3][4]
Inconsistent experimental results. 1. Incomplete dissolution: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended and variable. 2. Degradation of the compound: Improper storage of the stock solution can lead to degradation.1. Visually inspect your stock solution to ensure there are no visible particles before each use. If particles are present, try re-solubilizing using the methods above. 2. Store the DMSO stock solution at -20°C or -80°C and use it within one month to maintain potency.[1][2] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound?

A1: The recommended solvent for in vitro experiments is fresh, anhydrous DMSO.[1][2][5][6] this compound is reported to be insoluble in water and ethanol.[1]

Q2: How can I increase the solubility of this compound in DMSO?

A2: To achieve higher concentrations of this compound in DMSO (e.g., up to 10 mg/mL), gentle warming in a water bath (up to 50°C) combined with ultrasonication is effective.[1] It is crucial to use fresh DMSO, as absorbed moisture can hinder solubility.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity. However, it is always best to run a vehicle control to determine the tolerance of your specific cell line.

Q4: How should I prepare this compound for in vivo animal studies?

A4: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Published methods have used co-solvents. One suggested formulation is a mixture of 50% PEG300 and 50% Saline.[2][3] Another formulation includes 30% PEG400, 0.5% Tween80, and 5% propylene glycol.[4] It is important to prepare this as a fresh solution or suspension before use and sonicate as needed.[2][3]

Q5: How should I store this compound?

A5: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C and is typically stable for up to one month.[1][2] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[4]

Data Presentation

This compound Solubility Data
Solvent Concentration Conditions Reference
DMSO0.35 mg/mL (~0.61 mM)Standard[4]
DMSO0.5 mg/mL (~0.87 mM)Standard[1]
DMSO5 mg/mL (~8.76 mM)With ultrasonication[2]
DMSO10 mg/mL (~17.52 mM)Warmed to 50°C and ultrasonicated[1]
WaterInsolubleStandard[1][2]
EthanolInsolubleStandard[1]
4-Methylpyridine17 mg/mLStandard[1]
50% PEG300 + 50% Saline1.43 mg/mL (~2.51 mM)For in vivo use[2][3]
30% PEG400 + 0.5% Tween80 + 5% propylene glycol28 mg/mLFor in vivo use[4]

Experimental Protocols

Detailed Methodology for Solubilizing this compound for In Vitro Experiments
  • Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

    • If full dissolution is still not achieved, warm the solution in a water bath at a temperature no higher than 50°C for 5-10 minutes, followed by another session of vortexing or ultrasonication.

    • Visually confirm that no solid particles remain before use.

  • Storage:

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.

    • Store the aliquots at -20°C or -80°C for up to one month.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_start Start cluster_dissolution Dissolution Steps cluster_check Solubility Check cluster_end Final Stock start This compound Powder add_dmso Add Fresh Anhydrous DMSO start->add_dmso vortex Vortex add_dmso->vortex check Fully Dissolved? vortex->check ultrasonicate Ultrasonicate warm Warm to 50°C ultrasonicate->warm warm->check check->ultrasonicate No stock This compound Stock Solution check->stock Yes PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Represses PKI402 This compound PKI402->PI3K PKI402->mTORC1 PKI402->mTORC2

References

Pki-402 Technical Support Center: Stability and Handling in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of the dual PI3K/mTOR inhibitor, Pki-402, when prepared in DMSO. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO.[1][2] For in vitro studies, it is common practice to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Q2: How should I store my this compound stock solution in DMSO?

A2: Proper storage is critical to prevent degradation. For long-term storage, it is recommended to keep this compound stock solutions at -80°C.[3] For shorter-term storage, -20°C is acceptable.[3][4] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: How long can I store this compound in DMSO?

A3: The stability of this compound in DMSO is dependent on the storage temperature. The following table summarizes the recommended storage periods based on supplier information.

Storage TemperatureRecommended Maximum Storage Period
-80°CUp to 2 years[3]
-20°CUp to 1 year[3][4]
Room TemperatureNot recommended for extended periods

Q4: I left my this compound solution at room temperature. Is it still usable?

A4: While short-term exposure to room temperature during experimental setup is generally unavoidable, prolonged storage at room temperature is not recommended. The stability of this compound at room temperature in DMSO has not been extensively published, but as a general precaution, prolonged exposure should be avoided to minimize potential degradation. If you suspect degradation, it is advisable to use a fresh aliquot or a newly prepared solution.

Q5: Should I be concerned about freeze-thaw cycles?

A5: Yes, repeated freeze-thaw cycles can contribute to the degradation of compounds stored in DMSO.[5][6][7][8] To mitigate this, it is highly recommended to prepare small aliquots of your this compound stock solution to match your experimental needs, thus avoiding the need to thaw the entire stock for each use.[4]

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected activity of this compound in my assays.

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your this compound stock solution has been stored at the recommended temperature (-20°C or -80°C) and for a duration within the recommended timeframe.

    • Check for Repeated Freeze-Thaw Cycles: If the main stock has been subjected to multiple freeze-thaw cycles, it is best to discard it and use a fresh aliquot or prepare a new stock solution.

    • Assess Purity: If you have access to analytical instrumentation, such as HPLC-MS, you can assess the purity of your this compound solution. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.

Possible Cause 2: Issues with DMSO Solvent

  • Troubleshooting Steps:

    • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water in DMSO can affect the solubility and stability of compounds.[5][7][9] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or a properly stored bottle with minimal exposure to the atmosphere.

    • Ensure Complete Solubilization: this compound may require sonication to fully dissolve in DMSO.[2][3] Incomplete solubilization will lead to a lower effective concentration and variability in your experiments.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO via HPLC-MS

This protocol provides a general workflow to assess the stability of a this compound stock solution in DMSO over time.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into several small, tightly sealed vials to be used for different time points.

  • Initial Analysis (Time Point 0):

    • Immediately after preparation, take one aliquot for initial analysis.

    • Dilute the sample to an appropriate concentration for HPLC-MS analysis.

    • Analyze the sample to determine the initial purity and peak area of this compound. This will serve as your baseline.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.

    • Allow the aliquot to come to room temperature before analysis.

    • Dilute and analyze the sample using the same HPLC-MS method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area at time point 0.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Pki402_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare this compound Stock in DMSO aliquot Aliquot into Single-Use Vials prep->aliquot t0 Time Point 0 HPLC-MS Analysis aliquot->t0 storage Store Aliquots at Desired Temperatures t0->storage compare Compare Peak Areas & Assess Degradation t0->compare tn Time Point 'n' HPLC-MS Analysis storage->tn tn->compare

Caption: Experimental workflow for assessing this compound stability in DMSO.

This compound is a potent inhibitor of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[10][11][12][13][14] Understanding this pathway is essential for interpreting the effects of this compound in experimental systems.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inactivates mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth inhibits Pki402 This compound Pki402->PI3K inhibits Pki402->mTORC1 inhibits

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

References

Inconsistent results with Pki-402 in western blots

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pki-402. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a focus on addressing inconsistent Western blot results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound in Western blotting experiments, helping you navigate challenges and achieve consistent, reliable data.

Q1: We are seeing inconsistent inhibition of p-Akt (Ser473) and p-mTOR (Ser2448) in our Western blots after this compound treatment. What could be the cause?

A1: Inconsistent inhibition of downstream targets of the PI3K/mTOR pathway by this compound can arise from several factors:

  • Cellular Context and Feedback Loops: The PI3K/Akt/mTOR pathway is a complex network with multiple feedback loops. Inhibition of mTORC1 can sometimes lead to a feedback activation of Akt, which might explain variable p-Akt levels.[1] The specific cellular context, including the mutational status of key pathway components (e.g., PTEN, PIK3CA), can influence the cellular response to this compound.

  • Suboptimal this compound Concentration or Treatment Time: The half-life and optimal effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Insufficient concentration or a suboptimal treatment duration may lead to incomplete or variable target inhibition.

  • Sample Preparation and Handling: The phosphorylation state of proteins is highly dynamic and susceptible to degradation by phosphatases released during cell lysis. To ensure the preservation of phosphorylated proteins, it is critical to work quickly on ice, use ice-cold buffers, and supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors.[2][3]

  • Antibody Performance: The quality and specificity of your primary antibodies against the phosphorylated targets are paramount. Ensure your antibodies are validated for Western blotting and are specific for the phosphorylated epitope. It is also advisable to probe for the total protein as a control to normalize the phosphorylation signal.

Q2: The bands for phosphorylated proteins are very weak or absent after this compound treatment, even at high concentrations. What should we check?

A2: Weak or no signal for phosphorylated proteins can be frustrating. Here are several troubleshooting steps:

  • Confirm this compound Activity: While this compound is a potent inhibitor, it's essential to ensure its activity in your experimental setup. As a positive control, you can use a known activator of the PI3K/Akt pathway (e.g., insulin or EGF) to stimulate phosphorylation before treating with this compound. This will help confirm that the signaling pathway is active in your cells and that the inhibitor is working.

  • Optimize Protein Loading: Phosphorylated proteins are often low in abundance. You may need to load a higher amount of total protein on your gel than you would for more abundant proteins. A typical starting point is 20-30 µg of total protein per lane, but this may need to be optimized.[4]

  • Check for Dephosphorylation During Sample Prep: As mentioned previously, phosphatase activity can rapidly remove phosphate groups. Ensure your lysis buffer contains adequate phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).

  • Blocking Buffer Choice: For phosphorylated protein detection, it is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat dry milk.[2] Milk contains casein, a phosphoprotein, which can lead to high background and mask your signal.

  • Antibody Dilution and Incubation: Optimize the dilution of your primary antibody. A concentration that is too high can lead to background noise, while one that is too low will result in a weak signal. An overnight incubation at 4°C is often recommended for phospho-specific antibodies to enhance signal.

Q3: We are observing off-target effects or unexpected changes in other signaling pathways after this compound treatment. Is this normal?

A3: While this compound is a selective inhibitor of PI3K and mTOR, off-target effects can occur, particularly at higher concentrations.[5]

  • Kinase Selectivity: this compound has been shown to have some inhibitory activity against other kinases, such as C-Raf and B-Raf, although at much higher concentrations (IC50 of 7 µM) compared to its primary targets.[5] If you are using high concentrations of this compound, you may be observing inhibition of these or other kinases.

  • Pathway Crosstalk: Cellular signaling pathways are highly interconnected. Inhibiting a central pathway like PI3K/mTOR can lead to compensatory activation or inhibition of other pathways. For example, inhibition of the PI3K/Akt pathway has been shown to induce compensatory activation of the MET/STAT3 pathway in some cancer cells.[1] It is advisable to investigate key proteins in related pathways to understand the broader effects of this compound in your model system.

Quantitative Data

The following tables summarize the inhibitory activity of this compound against its primary targets and its effects on downstream signaling molecules.

Table 1: this compound Inhibitory Activity (IC50 Values)

TargetIC50 (nM)
PI3Kα2[5]
PI3Kβ7[5]
PI3Kδ14[5]
PI3Kγ16[5]
mTOR3[5]
PI3Kα (E545K mutant)3[5]
PI3Kα (H1047R mutant)3[5]
C-Raf7000[5]
B-Raf7000[5]

Table 2: this compound Cellular Activity on Downstream Signaling (IC50 Values)

Phosphorylated TargetIC50 (nM)
p-Akt (T308)<10[5]
p-Akt (S473)<30[5]
p-p70S6K<10[5]
p-4EBP1<10[5]
p-PRAS40 (T246)<30[5]
p-ENOS (S1177)<10[5]
p-GSK3α/β (S9/S21)<10[5]

Experimental Protocols

This section provides a detailed protocol for a typical Western blot experiment to assess the effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blot Analysis of this compound Treated Cells

1. Cell Culture and Treatment: a. Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. b. Allow cells to adhere and grow overnight. c. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined amount of time. Include a positive control (e.g., insulin or EGF stimulation) and a negative control (vehicle).

2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS completely and add ice-cold lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. A common lysis buffer is RIPA buffer. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.

4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker. b. Run the gel at an appropriate voltage until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-p-mTOR, anti-p-p70S6K, anti-p-4EBP1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. To ensure equal loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-Akt, anti-mTOR) or a loading control (e.g., β-actin, GAPDH). e. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PIP2 PIP2 PDK1->Akt Phosphorylates (T308) TSC1_2 TSC1_2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 _4EBP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Pki402 Pki402 Pki402->PI3K Pki402->mTORC2 Pki402->mTORC1

Caption: A logical guide to troubleshooting inconsistent Western blot data.

References

Pki-402 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for using PKI-402 in cellular assays, with a specific focus on understanding its on-target and off-target effects.

Frequently Asked Questions (FAQs): Target Profile & Specificity

Q1: What are the primary molecular targets of this compound?

This compound is a potent, reversible, and ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[1][2][3] It is an equipotent inhibitor of all class I PI3K isoforms (α, β, δ, γ) and also effectively inhibits common PI3Kα mutants, such as E545K and H1047R.[1][4][5]

Q2: What are the known off-target effects of this compound?

This compound is highly selective for the PI3K/mTOR pathway. In a broad kinase panel screen of 236 human protein kinases, this compound only demonstrated significant inhibitory activity against C-Raf and B-Raf, with an IC50 of 7 μM.[4] For all other kinases tested, the IC50 was greater than 10 μM, indicating a very low potential for off-target kinase effects at typical experimental concentrations.[4]

Data Presentation: Inhibitory Activity

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and key off-targets.

TargetIC50 (nM)Reference(s)
On-Target (PI3K/mTOR Pathway)
PI3Kα2[1][2][4][5]
PI3Kα (E545K mutant)3[1][4]
PI3Kα (H1047R mutant)3[1][4]
PI3Kβ7[1][2][5]
PI3Kδ14[1][2][5]
PI3Kγ16[1][2][5]
mTOR3[1][2][4][5]
Off-Target (Selected Kinases)
C-Raf7,000[4]
B-Raf7,000[4]
Other Kinases (Panel of 234)>10,000[4]
Table 2: Cellular Growth Inhibition by this compound

This table presents the IC50 values of this compound for growth inhibition in various human tumor cell lines.

Cell LineCancer TypeKey MutationsIC50 (nM)Reference(s)
MDA-MB-361BreastHer2+, PIK3CA (E545K)6[1][5][6]
HCT116ColorectalK-Ras, PIK3CA33[1][5][6]
PC3ProstatePTEN null21[7]

Signaling Pathway Interactions & Cellular Consequences

The primary mechanism of action for this compound is the blockade of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[8][9]

G This compound Mechanism of Action in the PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-T308 mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt p-S473 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Survival p70S6K->CellGrowth _4EBP1->CellGrowth PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC2 Inhibits PKI402->mTORC1 Inhibits G Experimental Workflow: In Vitro Kinase Assay A 1. Prepare this compound Serial Dilutions B 2. Add Compound/DMSO to 384-well Plate A->B D 4. Initiate Reaction (Add Master Mix to Wells) B->D C 3. Prepare Enzyme/Substrate/ ATP Master Mix C->D E 5. Incubate at Room Temp (30 minutes) D->E F 6. Stop Reaction (Add Stop/Detection Buffer) E->F G 7. Incubate for Probe Binding (2 hours) F->G H 8. Measure Fluorescence Polarization G->H I 9. Analyze Data & Calculate IC50 H->I G Troubleshooting Logic for Inconsistent IC50 Values Start Observed IC50 > Literature Value AssayType Which Assay Type? Start->AssayType Cellular Cellular Assay (e.g., Viability) AssayType->Cellular Cell-Based Biochemical Biochemical Assay (e.g., Kinase FP) AssayType->Biochemical In Vitro C1 Cell Line Integrity (Passage #, Authentication) Cellular->C1 Check C2 Compound Stability & Solubilization Cellular->C2 Verify C3 Seeding Density & Assay Duration (72h) Cellular->C3 Standardize C4 Consistent Serum % & Low DMSO % Cellular->C4 Confirm B1 ATP Concentration (Should be near Km) Biochemical->B1 Check B2 Enzyme Activity & Reagent Purity Biochemical->B2 Verify B3 Assay Interference (e.g., Fluorescence) Biochemical->B3 Rule Out

References

Pki-402 Cytotoxicity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pki-402 in cytotoxicity assays. The information is tailored for scientists and professionals in drug development engaged in experimental research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and reversible dual inhibitor of pan-Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2][3] It acts as an ATP-competitive inhibitor, effectively blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell functions like growth, proliferation, survival, and motility.[4][5][6] this compound has shown efficacy against various PI3K alpha mutants and demonstrates inhibitory action against both mTORC1 and mTORC2 complexes.[1][2]

Q2: What are the typical concentrations of this compound to use in a cytotoxicity assay?

The effective concentration of this compound can vary significantly depending on the cell line. Reported IC50 values for cell growth inhibition range from 6 nM to 349 nM.[1] For instance, in MDA-MB-361 breast cancer cells, which have a PIK3CA mutation, the IC50 is approximately 6 nM.[2] It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What is the recommended incubation time for a this compound cytotoxicity assay?

A common incubation time for assessing cell viability after this compound treatment is 72 hours.[1] However, shorter incubation times have also been used to observe specific cellular effects. For example, induction of apoptosis markers like cleaved PARP has been observed in as little as 4 hours in MDA-MB-361 cells treated with 30 nM this compound.[7] The optimal incubation time should be determined empirically based on the research question and the cell line's doubling time.

Troubleshooting Guide

Issue 1: High Variability or Inconsistent Results Between Replicates

Possible Cause:

  • Uneven cell seeding: Inconsistent number of cells per well can lead to significant variability.

  • This compound precipitation: this compound has limited solubility in aqueous solutions.[8] If not properly dissolved or if the concentration is too high, it may precipitate out of the media, leading to inconsistent concentrations across wells.

  • Edge effects: Wells on the periphery of the microplate are more prone to evaporation, which can concentrate the drug and affect cell growth.

Recommended Solutions:

  • Ensure uniform cell suspension: Gently swirl the cell suspension before and during seeding to prevent cell settling.

  • Properly dissolve this compound: Prepare a high-concentration stock solution in DMSO.[9] When diluting into culture media, ensure rapid and thorough mixing. Visually inspect for any signs of precipitation. Consider using a vehicle control with the same final DMSO concentration as in the treated wells.

  • Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

Issue 2: Unexpectedly High Cell Viability at High this compound Concentrations

Possible Cause:

  • Off-target effects of the assay: Tetrazolium-based assays (MTT, MTS, XTT, WST) measure metabolic activity, which may not always directly correlate with cell viability.[10][11] Kinase inhibitors can sometimes alter cellular metabolism, leading to an overestimation of viable cells.[10][12]

  • Drug efflux: Some cell lines may express efflux pumps that actively remove this compound from the cytoplasm, reducing its effective intracellular concentration.

  • Cellular resistance: The cell line may have intrinsic or acquired resistance to PI3K/mTOR inhibition.

Recommended Solutions:

  • Use an alternative viability assay: Supplement your tetrazolium-based assay with a non-metabolic method.[10] Options include:

    • Trypan blue exclusion assay: A direct measure of membrane integrity.

    • Cell counting: Manually count cells using a hemocytometer or an automated cell counter.

    • ATP-based assays (e.g., CellTiter-Glo®): Measure the level of intracellular ATP, which is a good indicator of cell viability.

    • DNA-binding dye assays (e.g., CellTox™ Green): These dyes are excluded from live cells but stain the DNA of dead cells with compromised membranes.[13]

  • Investigate drug efflux: Consider using known efflux pump inhibitors in combination with this compound to see if this enhances its cytotoxic effect.

  • Assess target engagement: Perform a Western blot to check for the phosphorylation status of downstream targets of PI3K and mTOR, such as Akt (at T308 and S473), p70S6K, and 4E-BP1, to confirm that this compound is inhibiting the pathway as expected.[1][3]

Issue 3: No Cytotoxic Effect Observed at Any Concentration

Possible Cause:

  • Incorrect cell line: The chosen cell line may not be dependent on the PI3K/mTOR pathway for survival. Cell lines with mutations in the PI3K/AKT/mTOR pathway are generally more sensitive.[4]

  • Degraded this compound: Improper storage or handling of the this compound stock solution can lead to its degradation.

  • Sub-optimal assay conditions: The cell density, incubation time, or assay protocol may not be optimized for the specific cell line.

Recommended Solutions:

  • Select an appropriate cell line: Use a positive control cell line known to be sensitive to PI3K/mTOR inhibition (e.g., MDA-MB-361, U87MG).[2][3]

  • Verify this compound activity: Test the compound on a sensitive cell line to confirm its activity. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Optimize assay parameters:

    • Cell density: Ensure cells are in the exponential growth phase during the experiment.

    • Incubation time: Increase the incubation time to allow for the cytotoxic effects to manifest.

    • Serum concentration: High serum concentrations in the culture medium can contain growth factors that activate the PI3K/mTOR pathway, potentially counteracting the inhibitory effect of this compound. Consider reducing the serum concentration if appropriate for your cell line.

Data Presentation

Table 1: IC50 Values of this compound

TargetIC50 (nM)
PI3Kα2
PI3Kβ7
PI3Kγ16
PI3Kδ14
mTOR3
PI3Kα (E545K mutant)3
PI3Kα (H1047R mutant)3

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: this compound Growth Inhibition IC50 in Various Human Tumor Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-361Breast Cancer6
HCT116Colorectal Carcinoma33
PC3Prostate Cancer21

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Experimental Protocols

General Protocol for this compound Cytotoxicity Assay (MTS-based)
  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and no-treatment controls.

    • Incubate for the desired period (e.g., 72 hours).

  • Cell Viability Measurement (using CellTiter 96® AQueous One Solution Cell Proliferation Assay):

    • Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Pki402_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth _4EBP1->CellGrowth Pki402 This compound Pki402->PI3K Pki402->mTORC2 Pki402->mTORC1

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_pki402 Prepare this compound dilutions prepare_pki402->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_assay Incubate 1-4h add_mts->incubate_assay read_absorbance Read absorbance at 490nm incubate_assay->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a this compound cytotoxicity assay.

Troubleshooting_Logic start Inconsistent Results? check_seeding Check cell seeding technique start->check_seeding Yes high_viability High Viability at High Concentration? start->high_viability No check_solubility Verify this compound solubility check_seeding->check_solubility use_alt_assay Use alternative viability assay check_target Confirm target inhibition (Western Blot) use_alt_assay->check_target high_viability->use_alt_assay Yes

Caption: A logical approach to troubleshooting this compound assays.

References

Optimizing Pki-402 incubation time for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PKI-402, a potent dual pan-PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, reversible, and ATP-competitive inhibitor of all Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] It potently inhibits PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, thereby blocking downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism.[3][4]

Q2: What are the primary cellular targets of this compound?

A2: The primary cellular targets of this compound are the members of the PI3K/Akt/mTOR signaling pathway.[5][6] By inhibiting PI3K and mTOR, this compound effectively suppresses the phosphorylation of key downstream effector proteins such as Akt (at T308 and S473), p70S6K, and 4EBP1.[2][3]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, based on published data, a starting concentration range of 10-100 nM is recommended for most cell-based assays.[7] The IC50 for growth inhibition in various human tumor cell lines ranges from 6 to 349 nM.[3]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in DMSO.[8] For stock solutions, dissolve the compound in DMSO to a concentration of 5 mg/mL.[9] Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium.

Troubleshooting Guide

Issue 1: Suboptimal or No Inhibition Observed

Potential Cause Troubleshooting Step
Incorrect Inhibitor Concentration Determine the IC50 value for your specific cell line and assay. Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal inhibitory concentration.
Insufficient Incubation Time The time required to achieve maximum inhibition can vary. Perform a time-course experiment to determine the optimal incubation period. See the detailed protocol below. For phosphorylation studies, inhibition can be observed as early as 4-8 hours.[1][2] For cell viability or apoptosis assays, longer incubation times (24-72 hours) may be necessary.[1][3]
Inhibitor Degradation Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High Cell Density High cell density can reduce the effective concentration of the inhibitor per cell. Seed cells at a density that allows for logarithmic growth throughout the experiment.
Presence of Serum Components in serum may bind to the inhibitor, reducing its effective concentration.[10] Consider reducing the serum concentration during the inhibitor treatment period if compatible with your cell line.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consistent technique for dispensing cells into wells.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile medium or PBS.
Inaccurate Pipetting of Inhibitor Use calibrated pipettes and ensure proper mixing of the inhibitor in the well after addition.

Issue 3: Off-Target Effects Observed

Potential Cause Troubleshooting Step
High Inhibitor Concentration Using excessively high concentrations of this compound can lead to inhibition of other kinases.[11] Use the lowest effective concentration determined from your dose-response experiments. This compound has been shown to have some activity against C-Raf and B-Raf at higher concentrations (IC50 of 7 µM).[3]
Cell Line-Specific Responses The genetic background of your cell line can influence its response to the inhibitor.[11] Characterize the mutational status of key genes in the PI3K/Akt/mTOR pathway (e.g., PIK3CA, PTEN) in your cell line.
Duration of Treatment Prolonged exposure to a kinase inhibitor can lead to compensatory signaling pathway activation.[12] Consider shorter incubation times or intermittent dosing schedules in your experimental design.

Quantitative Data Summary

Table 1: IC50 Values of this compound Against Target Kinases

KinaseIC50 (nM)
PI3Kα2[1]
PI3Kα (H1047R mutant)3[1]
PI3Kα (E545K mutant)3[1]
PI3Kβ7[1]
PI3Kδ14[1]
PI3Kγ16[1]
mTOR3[1]

Table 2: Cellular IC50 Values of this compound for Inhibition of Akt Phosphorylation and Cell Growth

Cell LineAssayIncubation TimeIC50 (nM)
MDA-MB-361Akt (T308) Phosphorylation4 hours5[1]
MDA-MB-361Cell Growth72 hours8[1]
PC-3Cell Growth72 hours21[1]
HCT116Cell GrowthNot Specified33[1]

Experimental Protocols

Protocol: Determining the Optimal Incubation Time for Maximum Inhibition of Akt Phosphorylation

This protocol provides a method to determine the optimal incubation time for this compound to achieve maximum inhibition of a downstream target, such as Akt phosphorylation, in a specific cell line.

  • Cell Seeding:

    • Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Preparation:

    • Prepare a working solution of this compound in your cell culture medium at a concentration that is 2-10 times the known IC50 for Akt phosphorylation inhibition (e.g., 10-50 nM for MDA-MB-361 cells).[1] If the IC50 is unknown, use a concentration of 100 nM as a starting point.

  • Time-Course Treatment:

    • Treat the cells with the this compound working solution for a range of time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).

    • Include a vehicle control (e.g., DMSO) for each time point.

  • Cell Lysis:

    • At each time point, wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473 or Thr308) and total Akt.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Image the blot and perform densitometric analysis to quantify the levels of p-Akt relative to total Akt for each time point.

  • Data Analysis:

    • Plot the normalized p-Akt levels against the incubation time.

    • The optimal incubation time is the point at which the maximum inhibition of p-Akt is observed.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation p70S6K->Proliferation fourEBP1->Proliferation Inhibits PKI402 This compound PKI402->PI3K Inhibits PKI402->mTORC2 Inhibits PKI402->mTORC1 Inhibits Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells adhere 2. Allow Adherence (Overnight) seed->adhere prep_inhibitor 3. Prepare this compound Working Solution adhere->prep_inhibitor treat 4. Treat Cells (Time Course) prep_inhibitor->treat lyse 5. Lyse Cells treat->lyse quantify 6. Quantify Protein lyse->quantify wb 7. Western Blot (p-Akt, Total Akt) quantify->wb analyze 8. Densitometry Analysis wb->analyze plot 9. Plot Data & Determine Optimal Time analyze->plot Troubleshooting Problem Suboptimal Inhibition Cause1 Incorrect Concentration? Problem->Cause1 Cause2 Insufficient Incubation? Problem->Cause2 Cause3 Inhibitor Degradation? Problem->Cause3 Solution1 Perform Dose-Response Experiment Cause1->Solution1 Yes Solution2 Perform Time-Course Experiment Cause2->Solution2 Yes Solution3 Use Fresh Aliquots & Solutions Cause3->Solution3 Yes

References

Technical Support Center: Pki-402 & Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background fluorescence when using the dual PI3K/mTOR inhibitor, Pki-402, in immunofluorescence (IF) experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself fluorescent?

Q2: Can this compound indirectly cause high background fluorescence?

Yes, the pharmacological activity of this compound as a dual PI3K/mTOR inhibitor can induce cellular changes that lead to increased autofluorescence.[6][7] Inhibition of the PI3K/mTOR pathway is known to induce autophagy and can alter lysosomal pH.[6][8][9] An increase in lysosomal pH and the accumulation of autofluorescent material like lipofuscin within lysosomes are potential side effects that can significantly elevate background fluorescence.[10][11][12][13]

Q3: What are the primary targets of this compound?

This compound is a potent, ATP-competitive inhibitor of Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[14] It effectively inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

Troubleshooting High Background Fluorescence with this compound

High background in immunofluorescence can obscure specific staining and lead to misinterpretation of results. The following sections provide a systematic approach to troubleshooting this issue when using this compound.

Diagram: Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Step 1: Controls cluster_2 Step 2: this compound-Specific Issues cluster_3 Step 3: Protocol Optimization cluster_4 Step 4: Advanced Troubleshooting High_Background High Background Signal in this compound Treated Samples Controls Run Essential Controls High_Background->Controls Unstained Unstained, this compound Treated Cells Controls->Unstained Check for autofluorescence Secondary_Only Secondary Antibody Only Control Controls->Secondary_Only Check for non-specific secondary binding Isotype_Control Isotype Control Controls->Isotype_Control Check for non-specific primary binding Pki402_Issues Address this compound Contribution Unstained->Pki402_Issues If autofluorescence is high Optimize_Protocol Optimize IF Protocol Secondary_Only->Optimize_Protocol Isotype_Control->Optimize_Protocol Titrate_Pki402 Titrate this compound Concentration Pki402_Issues->Titrate_Pki402 Wash_Post_Treatment Thorough Washing Post-Treatment Pki402_Issues->Wash_Post_Treatment Advanced Advanced Troubleshooting Titrate_Pki402->Advanced If background persists Wash_Post_Treatment->Advanced If background persists Blocking Optimize Blocking Step Optimize_Protocol->Blocking Antibody_Concentration Titrate Primary & Secondary Antibodies Optimize_Protocol->Antibody_Concentration Washing Increase Washing Stringency Optimize_Protocol->Washing Antifade Use Antifade Mountant Optimize_Protocol->Antifade Blocking->Advanced If background persists Antibody_Concentration->Advanced If background persists Washing->Advanced If background persists Spectral_Analysis Spectral Imaging/Unmixing Advanced->Spectral_Analysis Quenching Autofluorescence Quenching Advanced->Quenching

Caption: A stepwise workflow for troubleshooting high background in immunofluorescence experiments involving this compound.

Quantitative Data Summary

The following tables provide key quantitative data for this compound, which can help in designing experiments and troubleshooting.

Table 1: this compound In Vitro Potency

TargetIC50 (nM)
PI3Kα2
mTOR3
PI3Kβ7
PI3Kδ14
PI3Kγ16

Data sourced from MedchemExpress and Selleck Chemicals product pages.

Table 2: this compound Cellular Activity

Cell LineAssayIC50
MDA-MB-361Growth Inhibition6 nM
HCT116Growth Inhibition33 nM
MDA-MB-361p-Akt (T308) Inhibition<10 nM
MDA-MB-361p-Akt (S473) Inhibition<30 nM

Data sourced from Selleck Chemicals product page.

Detailed Experimental Protocols

Protocol 1: Immunofluorescence Staining with this compound Pre-treatment

This protocol is designed to minimize background when treating cells with this compound prior to immunofluorescence staining.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100)

  • Primary antibody diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)

  • Fluorophore-conjugated secondary antibody diluted in Antibody Dilution Buffer

  • DAPI or other nuclear counterstain

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment:

    • Dilute this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and add the this compound containing medium.

    • Incubate for the desired treatment duration.

  • Washing:

    • Aspirate the this compound containing medium.

    • Wash the cells three times with warm PBS for 5 minutes each to remove any residual inhibitor.

  • Fixation:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[15]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.[16]

  • Primary Antibody Incubation:

    • Incubate with the diluted primary antibody in a humidified chamber overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate with DAPI solution for 5 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslips and store them at 4°C in the dark until imaging.

Diagram: PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates the pathway targeted by this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth FourEBP1->Cell_Growth Pki402 This compound Pki402->PI3K Inhibits Pki402->mTORC2 Inhibits Pki402->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the points of inhibition by this compound.

Advanced Troubleshooting and Considerations

  • Autofluorescence Quenching: If autofluorescence is confirmed, consider using a commercial quenching agent or a brief incubation with 0.1% Sudan Black B in 70% ethanol after secondary antibody incubation. Be aware that this may also quench your specific signal, so optimization is required.

  • Spectral Imaging: If your microscopy setup allows, use spectral imaging and linear unmixing to computationally separate the specific signal from the background autofluorescence.

  • Choice of Fluorophore: Use bright, photostable fluorophores in the far-red spectrum to minimize overlap with the typical emission range of cellular autofluorescence (blue-green).

  • This compound Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your this compound treated samples to account for any effects of the solvent on cell health or fluorescence.

  • Confirm On-Target Effect: In parallel with your immunofluorescence experiment, it is advisable to perform a Western blot to confirm that this compound is inhibiting its target as expected (e.g., by probing for phospho-Akt or phospho-S6).[17][18][19][20] This will help ensure that the observed phenotype is due to the intended mechanism of action of the inhibitor.

References

Pki-402 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pki-402. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the successful application of this compound in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges related to lot-to-lot variability and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] It functions as an ATP-competitive inhibitor of Class I PI3Ks (α, β, γ, and δ isoforms) and mTOR, key components of a signaling pathway frequently deregulated in cancer.[1][2][4] This pathway plays a crucial role in cell growth, proliferation, survival, and motility.[5][6]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the specific assay conditions. However, published data provides a general range of its potency.

TargetReported IC50 (nM)
PI3Kα1.4 - 2
PI3Kβ7
PI3Kγ9.2 - 16
PI3Kδ14
mTOR1.7 - 3

Note: These values are derived from various sources and should be used as a reference.[1][2][4][7] It is recommended to determine the IC50 under your specific experimental conditions.

Q3: Are there known off-target effects for this compound?

In a screening panel of 236 human protein kinases, this compound showed inhibitory activity against C-Raf and B-Raf with an IC50 of 7 μM, which is significantly higher than its potency against PI3K/mTOR. For most other kinases, the IC50 was greater than 10 μM, suggesting a high degree of selectivity for the PI3K/mTOR pathway.[1] However, at higher concentrations, off-target effects are more likely to occur.

Q4: How should I prepare and store this compound stock solutions?

Proper handling and storage are critical to maintaining the integrity of this compound.

  • Solvent: this compound is soluble in DMSO.[2][7] It is practically insoluble in water.[2][4]

  • Stock Concentration: Prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10 mM). Note that moisture-absorbing DMSO can reduce solubility.[2][4]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -20°C or -80°C for long-term stability.[4] A stock solution in DMSO is stable for at least one year at -20°C and two years at -80°C.[4]

Troubleshooting Guide

Lot-to-lot variability in small molecule inhibitors can arise from several factors, including purity, solubility, and stability. Below are common issues you might encounter and steps to troubleshoot them.

Issue 1: Inconsistent or lower than expected potency in my assay.

This is one of the most common issues and can often be attributed to factors other than the inhibitor itself.

Potential CauseTroubleshooting Steps
Compound Precipitation This compound has low aqueous solubility.[2][4] Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility but does not affect cell viability or enzyme activity. Visually inspect solutions for any signs of precipitation. If precipitation is suspected, try preparing a fresh dilution from your stock.
Compound Degradation Repeated freeze-thaw cycles can degrade the compound.[4] Always use fresh aliquots for your experiments. If the stock solution is old, consider purchasing a new lot.
Assay Conditions For kinase assays, high ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50. Consider using an ATP concentration close to the Km for the specific kinase. In cell-based assays, the presence of serum proteins can bind to the inhibitor, reducing its effective concentration.
Pipetting Errors Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final concentration. Use calibrated pipettes and ensure proper technique.
Cell Line Variability Different cell lines can have varying sensitivities to the inhibitor due to differences in the expression and mutation status of the PI3K/mTOR pathway components. Ensure you are using the appropriate cell line for your experimental question.

Issue 2: High background signal or unexpected off-target effects.

Potential CauseTroubleshooting Steps
Impure Compound Lot While most commercial lots have high purity (≥98%), minor impurities may have biological activity.[7][8] If you suspect this, you can try to obtain a certificate of analysis (CoA) for your specific lot from the vendor to check for any reported impurities. Consider testing a lot from a different vendor.
High Inhibitor Concentration Off-target effects are more likely at higher concentrations.[1] Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing significant off-target or toxic effects.
Solvent Effects High concentrations of DMSO can be toxic to cells and can affect enzyme activity. Ensure your vehicle control experiments use the same final DMSO concentration as your treatment groups.

Issue 3: My results differ significantly from published data.

Potential CauseTroubleshooting Steps
Different Experimental Protocols Carefully compare your protocol with the published methodology. Pay close attention to cell density, incubation times, reagent concentrations, and the specific assays used.
Lot-to-Lot Variability If you have ruled out other factors, there may be inherent variability between different synthesis batches of this compound. It is good practice to perform an in-house validation of each new lot.

Experimental Protocols

Protocol 1: In-house Validation of a New this compound Lot

To ensure consistency, it is advisable to validate each new lot of this compound.

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of both the new lot and a previously validated "gold standard" lot in anhydrous DMSO.

  • Perform Dose-Response Curve: Conduct a parallel dose-response experiment using both lots in a well-characterized assay (e.g., a Western blot for p-Akt levels in a sensitive cell line or a cellular proliferation assay).

  • Compare IC50 Values: Calculate the IC50 values for both lots. The values should be within an acceptable range of each other (e.g., +/- 2-fold).

  • Documentation: Record the lot numbers, experimental conditions, and results for future reference.

Protocol 2: PI3K/mTOR Pathway Inhibition Assay (Western Blot)

  • Cell Culture: Plate a sensitive cell line (e.g., MDA-MB-361) and allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Lysis: Lyse the cells and quantify protein concentration.

  • Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies against phosphorylated and total Akt (S473 and T308), S6K, and 4E-BP1.

  • Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Visualizations

PI3K_mTOR_Pathway This compound Inhibition of the PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Growth Cell Growth & Proliferation S6K->Growth FourEBP1->Growth Inhibits Translation Pki402 This compound Pki402->PI3K Pki402->mTORC2 Pki402->mTORC1

Caption: this compound inhibits the PI3K/mTOR pathway at multiple points.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckProtocol Review Experimental Protocol (Concentrations, Times, etc.) Start->CheckProtocol Decision1 Issue Resolved? CheckProtocol->Decision1 CheckHandling Verify Compound Handling (Storage, Aliquoting, Solvent) Decision2 Issue Resolved? CheckHandling->Decision2 CheckSolubility Assess Compound Solubility (Precipitation in Media) Decision3 Issue Resolved? CheckSolubility->Decision3 RunControls Run Positive & Negative Controls Decision4 Issue Resolved? RunControls->Decision4 Decision1->CheckHandling No End Problem Identified Decision1->End Yes Decision2->CheckSolubility No Decision2->End Yes Decision3->RunControls No Decision3->End Yes ValidateLot Perform In-house Lot Validation (Compare with previous lot) Decision4->ValidateLot No Decision4->End Yes ContactVendor Contact Vendor for CoA and Report Issue ValidateLot->ContactVendor End2 Lot-to-Lot Variability Likely ContactVendor->End2

Caption: A logical workflow for troubleshooting inconsistent this compound results.

Experimental_Workflow Start Receive New Lot of this compound PrepStocks Prepare Stock Solutions (New Lot and 'Gold Standard' Lot) Start->PrepStocks DoseResponse Perform Parallel Dose-Response Assay (e.g., Western Blot for p-Akt) PrepStocks->DoseResponse CalcIC50 Calculate IC50 Values for Both Lots DoseResponse->CalcIC50 Compare Compare IC50 Values CalcIC50->Compare Accept Lot is Validated Proceed with Experiments Compare->Accept Within 2-fold Reject Significant Discrepancy Contact Vendor Compare->Reject > 2-fold Difference

References

Validation & Comparative

A Comparative Guide to Dual PI3K/mTOR Inhibitors in Breast Cancer: PKI-402 vs. BEZ235 (Dactolisib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, PKI-402 and BEZ235 (dactolisib), in the context of breast cancer cell research. By objectively presenting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their preclinical studies.

Mechanism of Action: Targeting a Critical Cancer Pathway

Both this compound and BEZ235 are potent, ATP-competitive inhibitors that target Class I PI3K isoforms and mTOR kinase.[1][2] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[3] Its frequent dysregulation in breast cancer, often through mutations in the PIK3CA gene, makes it a prime target for therapeutic intervention.[3][4] By simultaneously inhibiting both PI3K and mTOR, these compounds aim to achieve a more comprehensive blockade of this oncogenic pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.

Performance in Breast Cancer Cell Lines: A Data-Driven Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and BEZ235 in various breast cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and data presented here is compiled from multiple sources. Variations in experimental conditions may influence the observed values.

Table 1: Comparative Efficacy (IC50 Values) in Breast Cancer Cell Lines

InhibitorCell LineIC50 (nM)Reference
BEZ235 (Dactolisib) MCF-7730[5]
MDA-MB-231>1000[2]

Note: While a specific single-agent IC50 value for this compound in MCF-7 and MDA-MB-231 cells was not available in the reviewed literature, one study demonstrated its cytotoxic efficiency in these cell lines.[6] Further studies are needed for a direct quantitative comparison.

Table 2: Effects on Cell Signaling and Apoptosis

InhibitorEffect on Breast Cancer CellsKey FindingsReference
This compound - Inhibits colony formation - Induces apoptosis- In combination with irradiation, significantly inhibited colony formation in MCF-7 cells. - Increased apoptotic cell death in MCF-7 cells when combined with irradiation.[6]
BEZ235 (Dactolisib) - Induces G1 cell cycle arrest - Induces apoptosis - Inhibits phosphorylation of Akt, S6 ribosomal protein, and 4EBP1- Primarily induces cell cycle arrest rather than apoptosis at lower concentrations. - Effectively inhibits downstream effectors of the PI3K/mTOR pathway.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a method used to determine the cytotoxic effects of BEZ235.[7]

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or BEZ235) and incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a standard method for detecting apoptosis by flow cytometry.

  • Cell Treatment: Plate breast cancer cells in 6-well plates and treat with the desired concentrations of this compound or BEZ235 for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for PI3K/mTOR Pathway Proteins

This protocol describes the detection of key signaling proteins.[7]

  • Protein Extraction: Treat cells with this compound or BEZ235, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6, S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Landscape and Experimental Design

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation TSC2 TSC2 Akt->TSC2 Inhibition Rheb Rheb TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation PKI402 This compound PKI402->PI3K PKI402->mTORC1 BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and BEZ235.

Experimental_Workflow cluster_assays Cellular Assays start Start: Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound or BEZ235 (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-Akt, p-mTOR, etc.) treatment->western data_analysis Data Analysis: - IC50 Determination - Apoptosis Quantification - Protein Expression Levels viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Comparative Efficacy & Mechanism of Action data_analysis->conclusion

Caption: A generalized workflow for the comparative analysis of this compound and BEZ235 in breast cancer cells.

Conclusion

Both this compound and BEZ235 (dactolisib) demonstrate promise as dual PI3K/mTOR inhibitors for targeting breast cancer cells. BEZ235 has been more extensively characterized in the literature, with established IC50 values and a clear mechanism involving cell cycle arrest and inhibition of downstream signaling. While quantitative data for this compound is less abundant in publicly available literature, existing studies confirm its cytotoxic and pro-apoptotic effects, particularly in combination with other treatments like radiation.

The choice between these inhibitors for preclinical research may depend on the specific breast cancer subtype being investigated, the desired experimental endpoint (e.g., cytostatic vs. cytotoxic effects), and the availability of the compounds. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and execute rigorous comparative studies to further elucidate the therapeutic potential of these dual PI3K/mTOR inhibitors in breast cancer.

References

Dual PI3K/mTOR Inhibitors in Glioma: A Comparative Analysis of Pki-402 and GDC-0980

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical efficacy of Pki-402 and GDC-0980 in glioma models, this guide offers a comprehensive comparison of their biochemical potency, in vitro cellular effects, and in vivo anti-tumor activity. Detailed experimental protocols and signaling pathway visualizations provide a critical resource for researchers in neuro-oncology and drug development.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in glioblastoma, one of the most aggressive forms of brain cancer, has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, which simultaneously target two key nodes in this pathway, represent a promising strategy to overcome the resistance mechanisms associated with single-agent therapies. This guide provides a detailed comparison of two such inhibitors, this compound and GDC-0980 (Apitolisib), based on available preclinical data in glioma models.

Biochemical Potency: A Head-to-Head Comparison

Both this compound and GDC-0980 are potent, ATP-competitive inhibitors of Class I PI3K isoforms and mTOR. Analysis of their half-maximal inhibitory concentrations (IC50) reveals distinct profiles against the various PI3K isoforms.

TargetThis compound IC50 (nM)GDC-0980 IC50 (nM)
PI3Kα25
PI3Kβ727
PI3Kγ1614
PI3Kδ147
mTOR317 (Ki)

Table 1: Biochemical IC50 Values of this compound and GDC-0980. This table summarizes the biochemical potency of this compound and GDC-0980 against Class I PI3K isoforms and mTOR.

In Vitro Efficacy in Glioma Cell Lines

The cytotoxic and pro-apoptotic effects of this compound and GDC-0980 have been evaluated in various glioma cell lines, demonstrating their potential to inhibit cancer cell growth and induce cell death.

GDC-0980: Activity in A-172 and U-118 MG Glioma Cells

Studies have shown that GDC-0980 reduces the viability of A-172 and U-118 MG glioblastoma cells in a concentration-dependent manner[1]. Furthermore, GDC-0980 has been demonstrated to induce apoptosis in these cell lines. In A-172 cells, treatment with 20 µM GDC-0980 for 48 hours resulted in 46.47% of the cells undergoing apoptosis[1].

Cell LineTreatmentTime (h)Apoptotic Cells (%)
A-17220 µM GDC-09804846.47
U-118 MG10 µM GDC-0980486.2
U-118 MG20 µM GDC-0980487.7

Table 2: Apoptosis Induction by GDC-0980 in Glioma Cell Lines. This table presents the percentage of apoptotic cells in A-172 and U-118 MG glioma cell lines after treatment with GDC-0980.

Western blot analysis confirmed that GDC-0980 treatment in A-172 and U-118 MG cells leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, including Akt (Ser473), mTOR (Ser2448), and S6K (Thr421/Ser424)[2][3]. This provides a clear mechanistic basis for its anti-proliferative and pro-apoptotic effects.

This compound: Activity in Glioma Models

In Vivo Efficacy in Glioma Xenograft Models

The anti-tumor efficacy of both this compound and GDC-0980 has been evaluated in preclinical in vivo models of glioma, providing crucial insights into their potential therapeutic utility.

This compound in U87MG Xenograft Model

This compound has shown anti-tumor activity in a U87MG glioma xenograft model[4]. While detailed quantitative data on tumor growth inhibition from comparative studies is limited, its efficacy in this model underscores its potential as a therapeutic agent for glioblastoma.

GDC-0980 in Xenograft Models

GDC-0980 has demonstrated potent inhibition of tumor growth in various xenograft models, including those with activated PI3K pathways or loss of the tumor suppressor PTEN[5]. Low doses of GDC-0980 were found to be effective in these models[5].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Pki402 This compound Pki402->PI3K Pki402->mTORC2 Pki402->mTORC1 GDC0980 GDC-0980 GDC0980->PI3K GDC0980->mTORC2 GDC0980->mTORC1

Figure 1: PI3K/mTOR Signaling Pathway. This diagram illustrates the central role of PI3K and mTOR in regulating cell growth and survival, and the points of inhibition for this compound and GDC-0980.

Experimental_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Glioma Cell Lines (A-172, U-118 MG, U87MG) Treatment Treat with This compound or GDC-0980 CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot_invitro Western Blot (p-Akt, p-mTOR, etc.) Treatment->WesternBlot_invitro Xenograft Establish Glioma Xenografts DrugAdmin Administer This compound or GDC-0980 Xenograft->DrugAdmin TumorMeasurement Monitor Tumor Growth DrugAdmin->TumorMeasurement Endpoint Endpoint Analysis (Tumor Weight, IHC) TumorMeasurement->Endpoint

Figure 2: Preclinical Evaluation Workflow. This diagram outlines the typical experimental workflow for evaluating the efficacy of anti-cancer agents in glioma models, from in vitro cell-based assays to in vivo animal studies.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and GDC-0980 on glioma cell lines.

Protocol:

  • Cell Seeding: Glioma cells (A-172, U-118-MG, or U87MG) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or GDC-0980. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and GDC-0980.

Protocol:

  • Cell Treatment: Glioma cells are seeded in 6-well plates and treated with the desired concentrations of this compound or GDC-0980 for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Objective: To assess the effect of this compound and GDC-0980 on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Protocol:

  • Protein Extraction: Following drug treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of Akt, mTOR, S6K, and other proteins of interest. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

In Vivo Glioma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and GDC-0980 in a living organism.

Protocol:

  • Cell Implantation: Athymic nude mice are subcutaneously or intracranially injected with a suspension of human glioma cells (e.g., U87MG).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: The mice are randomized into treatment and control groups. This compound or GDC-0980 is administered via an appropriate route (e.g., oral gavage or intravenous injection) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Conclusion

Both this compound and GDC-0980 demonstrate potent inhibition of the PI3K/mTOR pathway and exhibit significant anti-tumor activity in preclinical glioma models. While GDC-0980 has been more extensively characterized in specific glioma cell lines in the available literature, this compound also shows promise based on its biochemical profile and in vivo efficacy. A direct, head-to-head comparative study in a panel of glioma models would be invaluable to definitively delineate their relative efficacy and to guide the selection of the most promising candidate for clinical development in glioblastoma. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to conduct such comparative studies and to further investigate the therapeutic potential of dual PI3K/mTOR inhibitors in this challenging disease.

References

A Comparative Guide to PI3K/mTOR Inhibitors: Pki-402 vs. Voxtalisib in the Context of Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, Pki-402 and voxtalisib (XL765). While both compounds target the same critical signaling pathway implicated in lymphomagenesis, the extent of their investigation in lymphoma varies significantly. This document summarizes the available preclinical and clinical data to aid researchers in understanding their respective mechanisms, potencies, and therapeutic potential.

Executive Summary

Voxtalisib (XL765) has undergone extensive preclinical and clinical evaluation in various lymphoma subtypes, demonstrating promising efficacy, particularly in follicular lymphoma.[1][2] In contrast, publicly available data on this compound is primarily limited to preclinical studies in solid tumors. No specific experimental data on this compound in lymphoma cell lines or in vivo lymphoma models has been identified in the public domain, suggesting its development for hematological malignancies may have been discontinued. Therefore, this guide presents a comprehensive overview of voxtalisib in lymphoma and an indirect comparison with this compound based on its fundamental biochemical properties.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Both this compound and voxtalisib are potent inhibitors of the PI3K/Akt/mTOR signaling cascade, a critical pathway that regulates cell proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a common feature in many B-cell malignancies, making it an attractive target for therapeutic intervention.[7] These inhibitors act as ATP-competitive agents, blocking the kinase activity of PI3K and/or mTOR, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Pki402 This compound Pki402->PI3K Pki402->mTORC1 Pki402->mTORC2 Voxtalisib Voxtalisib (XL765) Voxtalisib->PI3K Voxtalisib->mTORC1 Voxtalisib->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound and voxtalisib.

Comparative Analysis of Preclinical Data

Biochemical Potency

Both this compound and voxtalisib are potent, dual inhibitors of Class I PI3K isoforms and mTOR. This compound appears to be a more potent inhibitor of PI3Kα and mTOR in cell-free assays.

TargetThis compound IC50 (nM)Voxtalisib (XL765) IC50 (nM)
PI3Kα2[1][8]39[9]
PI3Kβ7[1][8]113[9]
PI3Kγ16[1][8]9[9]
PI3Kδ14[1][8]43[9]
mTOR3[1][8]157 (mTOR)[9], 160 (mTORC1), 910 (mTORC2)[9]
DNA-PK>10,000150[10]
In Vitro Cellular Activity

This compound: this compound has demonstrated potent anti-proliferative activity in a variety of solid tumor cell lines, with IC50 values generally in the low nanomolar range.[11] It effectively inhibits the phosphorylation of Akt and downstream mTOR effectors like p70S6K and 4E-BP1.[11] Studies in breast and ovarian cancer cell lines have shown that this compound can induce apoptosis and autophagy-mediated degradation of Mcl-1.[12][13] No data is publicly available for this compound in lymphoma cell lines.

Voxtalisib (XL765): Voxtalisib has shown preclinical anti-tumor activity in models of lymphoma and Chronic Lymphocytic Leukemia (CLL).[12][14] In patient-derived primary CLL cells, voxtalisib induced caspase-dependent apoptosis with an IC50 of 0.86 µM.[15] It also blocked CLL cell adhesion, proliferation, and survival in vitro.[15]

In Vivo Preclinical Data

This compound: In vivo studies have shown that this compound can cause tumor regression in xenograft models of breast cancer, glioma, and non-small cell lung cancer.[1][8] A notable finding was the sustained tumor regression in a breast cancer model even after cessation of treatment.[8]

Voxtalisib (XL765): Preclinical data for voxtalisib in lymphoma models supported its advancement into clinical trials.[12][14]

Clinical Data in Lymphoma: Voxtalisib (XL765)

Voxtalisib has been evaluated in Phase I and II clinical trials for patients with relapsed or refractory non-Hodgkin lymphoma (NHL) and CLL.

Phase I Studies

Phase I trials established an acceptable safety profile for voxtalisib and determined the recommended Phase II dose to be 50 mg twice daily.[16] Preliminary clinical activity was observed in an expansion cohort of patients with relapsed/refractory lymphoma.[15]

Phase II Study (NCT01403636)

A key Phase II study investigated voxtalisib monotherapy in patients with relapsed/refractory mantle cell lymphoma (MCL), follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL), and CLL/small lymphocytic lymphoma (SLL).[2][17]

Lymphoma SubtypeNumber of PatientsOverall Response Rate (ORR)Complete Response (CR)
Follicular Lymphoma (FL)4741.3%[2]10.9%[2]
Mantle Cell Lymphoma (MCL)4211.9%[2]Not Reported
Diffuse Large B-cell Lymphoma (DLBCL)424.9%[2]Not Reported
CLL/SLL3611.4%[2]Not Reported

The study concluded that voxtalisib had promising efficacy in patients with follicular lymphoma but limited activity in more aggressive lymphomas like DLBCL and in CLL/SLL.[2]

Safety and Tolerability of Voxtalisib

The most frequently reported adverse events in the Phase II study were diarrhea, fatigue, nausea, and pyrexia.[17] Grade 3 or worse adverse events included anemia, pneumonia, and thrombocytopenia.[17] The safety profile was considered acceptable.[2]

Experimental Protocols

This compound: In Vitro Cell Growth Inhibition Assay (Solid Tumors)

This protocol is based on methodologies reported for this compound in solid tumor cell lines.

experimental_workflow start Seed tumor cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 assay Add MTS reagent incubation2->assay incubation3 Incubate for 2-4 hours assay->incubation3 readout Measure absorbance at 490 nm incubation3->readout

Caption: A typical workflow for an in vitro cell proliferation assay.

  • Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a specified density and allowed to attach overnight.

  • Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTS assay. The absorbance is read on a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound.

Voxtalisib: Apoptosis Assay in Primary CLL Cells

This protocol is based on the methodology described for voxtalisib in primary CLL cells.[15]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from CLL patient samples by Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Treatment: Cells are treated with voxtalisib at various concentrations or a vehicle control.

  • Incubation: Cells are incubated for 48 hours.

  • Apoptosis Staining: Apoptosis is assessed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry analysis software.

Conclusion

Voxtalisib has demonstrated a clear, albeit subtype-specific, signal of clinical activity in lymphoma, particularly in follicular lymphoma. The extensive publicly available data for voxtalisib provides a solid foundation for further research and potential combination therapies.

This compound is a potent dual PI3K/mTOR inhibitor, and its preclinical data in solid tumors are compelling. However, the striking lack of data in the context of lymphoma makes a direct comparison of its performance against voxtalisib in this indication impossible. Researchers interested in the therapeutic potential of this compound in hematological malignancies would need to conduct foundational in vitro and in vivo studies in relevant lymphoma models. The discontinuation of its clinical development, as suggested by the absence of ongoing trials, may indicate challenges that are not apparent from the available preclinical data.

For drug development professionals, voxtalisib represents a more characterized asset for lymphoma, with a defined efficacy and safety profile. Future development of this compound in lymphoma would require a significant investment in preclinical research to establish a rationale for its use in this disease.

References

Efficacy of Pki-402 in PIK3CA Mutant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Pki-402, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, in cancer cell lines harboring mutations in the PIK3CA gene. The performance of this compound is contextualized by comparing it with other well-characterized PI3K pathway inhibitors: alpelisib (a PI3Kα-specific inhibitor), buparlisib (a pan-PI3K inhibitor), and taselisib (a PI3Kα/δ/γ inhibitor).

Due to the limited availability of recent, direct comparative studies of this compound against these other agents, this guide first presents the available data for this compound and subsequently provides a comparative analysis of alpelisib, buparlisib, and taselisib in various PIK3CA mutant cell lines.

This compound: A Dual PI3K/mTOR Inhibitor

This compound is a potent, ATP-competitive, and reversible inhibitor of Class I PI3K isoforms and mTOR. It has demonstrated equipotent activity against wild-type PI3Kα and the common oncogenic mutants E545K and H1047R[1].

Biochemical Activity of this compound
TargetIC50 (nM)
PI3Kα2
PI3Kβ7
PI3Kγ16
PI3Kδ14
mTOR3
PI3Kα (E545K mutant)3
PI3Kα (H1047R mutant)3
In Vitro Efficacy of this compound

Preclinical studies have shown that this compound inhibits the growth of various human tumor cell lines, with IC50 values often below 100 nM. In the context of PIK3CA mutant cell lines, this compound has demonstrated significant activity. For instance, in the MDA-MB-361 breast cancer cell line, which harbors a PIK3CA E545K mutation and HER2 amplification, this compound treatment leads to the induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP). Furthermore, this compound effectively suppresses the phosphorylation of key downstream effectors in the PI3K/mTOR pathway, including Akt (at both Thr308 and Ser473), p70S6K, and 4EBP1, at concentrations consistent with its anti-proliferative effects. A recent study also highlighted the cytotoxic efficiency of this compound in breast cancer cell lines and its potential to enhance radiosensitivity.

Comparative Analysis of PI3K Inhibitors in PIK3CA Mutant Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for alpelisib, buparlisib, and taselisib in a panel of cancer cell lines with known PIK3CA mutations. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.

Alpelisib (BYL719) - PI3Kα-specific Inhibitor
Cell LineCancer TypePIK3CA MutationAlpelisib IC50 (µM)
KPL-4Breast CancerE545K~0.1[2]
HCC1954Breast CancerH1047R~0.5[2]
T47DBreast CancerH1047R~0.2
MCF7Breast CancerE545K~0.4
JIMT-1Breast CancerE545KResistant[2]
Buparlisib (BKM120) - Pan-PI3K Inhibitor
Cell LineCancer TypePIK3CA MutationBuparlisib IC50 (µM)
MCF-7Breast CancerE545K0.173[3]
T47DBreast CancerH1047R~0.5
PCNSL patient-derivedCNS LymphomaNot specified<0.5[4]
A204RhabdomyosarcomaNot specified~0.5[3]
Taselisib (GDC-0032) - PI3Kα, δ, γ Inhibitor
Cell LineCancer TypePIK3CA MutationTaselisib IC50 (µM)
USPC-ARK-1Uterine Serous CarcinomaH1047R0.014[5]
HNSCC (average)Head and Neck Squamous Cell CarcinomaVariousNanomolar range[6]
KPL-4Breast CancerE545K~0.07[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT activates S6K->Proliferation FourEBP1->Proliferation Pki402 This compound Pki402->PI3K Pki402->mTORC1 Pki402->mTORC2 Other_PI3Ki Other PI3K Inhibitors Other_PI3Ki->PI3K

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental_Workflow start Start cell_culture Culture PIK3CA mutant cell lines start->cell_culture treatment Treat cells with This compound or other PI3K inhibitors cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability western Western Blot Analysis (p-AKT, p-S6K, etc.) treatment->western apoptosis Apoptosis Assay (Cleaved PARP) treatment->apoptosis data_analysis Data Analysis and IC50 Calculation viability->data_analysis western->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Experimental workflow for inhibitor efficacy testing.

Comparison_Logic Pki402 This compound Efficacy Efficacy in PIK3CA Mutant Cell Lines Pki402->Efficacy Inhibits Growth, Induces Apoptosis Alpelisib Alpelisib Alpelisib->Efficacy Potent Inhibition (α-specific) Buparlisib Buparlisib Buparlisib->Efficacy Broad Inhibition (pan-PI3K) Taselisib Taselisib Taselisib->Efficacy Targeted Inhibition (α, δ, γ)

Caption: Logical relationship of the compared PI3K inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures[1][8][9][10].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the PI3K inhibitors (this compound, alpelisib, etc.) in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, using appropriate software.

Western Blot Analysis for PI3K/mTOR Pathway Proteins

This protocol is a generalized procedure for Western blotting of PI3K pathway proteins[11][12][13].

  • Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6K, 4EBP1) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Cleaved PARP Detection)

This protocol describes the detection of apoptosis by monitoring the cleavage of PARP via Western blotting[14][15][16].

  • Sample Preparation: Prepare cell lysates as described in the Western Blot protocol from cells treated with the inhibitors for a specified duration (e.g., 24-48 hours).

  • Western Blotting: Perform SDS-PAGE and Western blotting as described above.

  • Antibody Incubation: Use a primary antibody that specifically recognizes the cleaved fragment of PARP (the 89 kDa fragment). An antibody against full-length PARP can also be used to observe the decrease in the full-length protein.

  • Detection and Analysis: Following incubation with the HRP-conjugated secondary antibody, detect the bands using ECL. An increase in the 89 kDa cleaved PARP fragment is indicative of apoptosis.

Conclusion

This compound demonstrates potent dual inhibitory activity against the PI3K and mTOR pathways, leading to growth inhibition and apoptosis in PIK3CA mutant cancer cell lines. While direct, contemporary comparisons with newer PI3K inhibitors are limited, the available data suggest that this compound is a highly effective preclinical compound. The provided comparative data for alpelisib, buparlisib, and taselisib offer a valuable resource for researchers investigating the therapeutic potential of targeting the PI3K pathway in cancers with PIK3CA mutations. The detailed experimental protocols and visual diagrams in this guide are intended to support the design and execution of further research in this critical area of oncology drug development.

References

Pki-402: A Potent PI3K/mTOR Inhibitor Enhancing Chemotherapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Pki-402, also known as BEZ235 and Dactolisib, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). As a key regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR signaling pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-tumor activity as a single agent; however, its synergistic effects when combined with conventional chemotherapy drugs have garnered considerable interest among researchers. This guide provides a comparative analysis of this compound's synergistic interactions with various chemotherapeutic agents, supported by experimental data and detailed methodologies.

Synergistic Effects with Platinum-Based Chemotherapy

This compound has shown remarkable synergy with cisplatin, a cornerstone of treatment for various cancers, including bladder, head and neck, and non-small cell lung cancer.

In cisplatin-resistant human bladder cancer cells, the combination of this compound (NVP-BEZ235) and cisplatin resulted in a significant synergistic antitumor effect across a wide dose range.[1] This combination led to a 5.6-fold and 3.6-fold reduction in the IC50 values of this compound and cisplatin, respectively.[1] A three-dimensional synergy analysis revealed a strong synergistic interaction.[1] The underlying mechanism involves the induction of cell cycle arrest in the S phase and caspase-dependent apoptosis.[1]

Similarly, in both human papillomavirus (HPV)-negative and -positive head and neck squamous cell carcinoma (HNSCC) cell lines, pretreatment with this compound transformed the additive effect of cisplatin and radiation into a synergistic one.[2][3] This enhancement was attributed to a reduction in the repair of DNA double-strand breaks.[2]

For non-small cell lung cancer (NSCLC), the combination of this compound and cisplatin demonstrated strong synergy in cisplatin-resistant A549/DDP cells, with a combination index (CI) value of 0.23 at a 10:1 mass ratio.[4] This synergistic effect was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway and the downregulation of drug efflux proteins.[4]

Enhanced Efficacy with Doxorubicin

The combination of this compound with doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy, has also been investigated, showing promising synergistic outcomes.

In a study on leiomyosarcoma (LMS), a soft tissue sarcoma that responds poorly to standard chemotherapy, the combination of this compound (BEZ235) and doxorubicin was found to be synergistic in vitro.[5][6] This synergistic anti-proliferative effect was observed in two different LMS cell lines at all tested dose levels.[5] In vivo xenograft models further validated these findings, where the combination of this compound and doxorubicin led to a greater reduction in tumor volume compared to either agent alone.[5][6]

Furthermore, in doxorubicin-resistant K562 leukemia cells, this compound treatment was shown to decrease cell viability and induce apoptosis, suggesting its potential to overcome chemoresistance.[7]

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from key studies investigating the synergistic effects of this compound with chemotherapy drugs. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Chemotherapy Drug Cancer Type Cell Line(s) Key Findings Combination Index (CI)
CisplatinBladder CancerT24R2 (cisplatin-resistant)Significant synergistic antitumor effect.< 1 (Strong Synergy)
CisplatinHead and Neck Squamous Cell Carcinoma6 HPV-negative and 6 HPV-positive cell linesSynergistic enhancement of cisplatin and radiation.Not explicitly stated, but synergy confirmed.
CisplatinNon-Small Cell Lung CancerA549/DDP (cisplatin-resistant)Strongest synergy at a 10:1 mass ratio.CI50 = 0.23
DoxorubicinLeiomyosarcomaSK-LMS-1, SK-UT-1Synergistic in vitro.< 1 (Synergy)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays used in the cited studies.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of single and combined drug treatments and to quantify the degree of synergy.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, or a combination of both. Often, a constant ratio of the two drugs is used for combination treatments.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method.

Apoptosis Assay

Objective: To quantify the extent of apoptosis induced by the drug treatments.

Methodology:

  • Cell Treatment: Cells are treated with the drugs as described for the viability assay.

  • Cell Staining: After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis.

Western Blot Analysis

Objective: To investigate the effects of drug treatments on the expression and phosphorylation of key proteins in signaling pathways.

Methodology:

  • Protein Extraction: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, caspase-3).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with chemotherapy are rooted in its ability to modulate key cellular signaling pathways.

Synergy_Mechanism cluster_0 This compound (BEZ235) cluster_1 Chemotherapy (e.g., Cisplatin, Doxorubicin) cluster_2 Cellular Processes cluster_3 Outcome Pki402 This compound PI3K_mTOR PI3K/mTOR Pathway Pki402->PI3K_mTOR Inhibits DNARepair DNA Repair Pki402->DNARepair Inhibits DrugEfflux Drug Efflux Pki402->DrugEfflux Downregulates Chemo Chemotherapy DNA_Damage DNA Damage Chemo->DNA_Damage Induces Apoptosis Apoptosis PI3K_mTOR->Apoptosis Suppresses DNA_Damage->Apoptosis Induces CellCycle Cell Cycle Arrest DNA_Damage->CellCycle Induces Synergy Synergistic Tumor Cell Death Apoptosis->Synergy CellCycle->Synergy Experimental_Workflow start Start: Cancer Cell Lines drug_prep Prepare Drug Solutions (this compound & Chemo) start->drug_prep cell_seeding Seed Cells in 96-well Plates drug_prep->cell_seeding treatment Treat Cells with Single Agents and Combinations cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (MTT or CCK-8) incubation->viability_assay data_analysis Calculate IC50 and Combination Index (CI) viability_assay->data_analysis mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies apoptosis Apoptosis Assay (Flow Cytometry) mechanism_studies->apoptosis western_blot Western Blot (Signaling Pathways) mechanism_studies->western_blot conclusion Conclusion on Synergy apoptosis->conclusion western_blot->conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of PKI-402, a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of PKI-402, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, with other relevant PI3K/mTOR pathway inhibitors. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for further investigation.

I. Overview of this compound

This compound is a potent, ATP-competitive, and reversible inhibitor of Class I PI3K isoforms and mTOR. By targeting both PI3K and mTOR, two key nodes in a critical signaling pathway often dysregulated in cancer, this compound aims to deliver a more comprehensive and durable anti-tumor response compared to inhibitors that target a single component of the pathway.

II. In Vitro Efficacy

The in vitro activity of this compound has been evaluated across a range of cancer cell lines, demonstrating potent inhibition of cell growth and key signaling molecules. This section compares the inhibitory activity (IC50) of this compound with other well-characterized PI3K/mTOR inhibitors, BEZ235 (Dactolisib) and the pan-PI3K inhibitor BKM120 (Buparlisib).

Table 1: Comparison of In Vitro Inhibitory Activity (IC50, nM) of PI3K/mTOR Inhibitors

TargetThis compoundBEZ235 (Dactolisib)BKM120 (Buparlisib)
PI3Kα2452
PI3Kβ775166
PI3Kγ167262
PI3Kδ145116
mTOR36>1000 (not a primary target)

Disclaimer: The data presented in this table is compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head studies are limited, and thus, these values should be interpreted with caution.

Table 2: In Vitro Anti-proliferative Activity (IC50, nM) in Various Cancer Cell Lines

Cell LineCancer TypeThis compoundBEZ235 (Dactolisib)BKM120 (Buparlisib)
MDA-MB-361Breast Cancer6-30~20~100
U87MGGlioblastoma~100~20~200
A549Lung Cancer~200~50~500
PC3Prostate Cancer21~10~300

Disclaimer: The data in this table is aggregated from multiple studies. The specific IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). This table is intended for comparative reference and not as absolute values.

III. In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in several preclinical xenograft models. This section summarizes the in vivo efficacy of this compound and compares it with available data for BEZ235 and BKM120.

Table 3: Comparison of In Vivo Efficacy in Xenograft Models

InhibitorXenograft ModelCancer TypeDosingKey Outcomes
This compound MDA-MB-361Breast Cancer100 mg/kg, daily for 5 daysTumor regression and prevention of regrowth for 70 days.[1]
U87MGGlioblastoma100 mg/kg, daily for 5 daysSignificant reduction in tumor growth.[1]
A549Lung Cancer25-50 mg/kg, dailySignificant inhibition of tumor growth.
BEZ235 (Dactolisib) BT474 (Trastuzumab-resistant)Breast Cancer35 mg/kg, dailyTumor growth inhibition.
HCC1954Breast Cancer40 mg/kg, dailyTumor growth inhibition.
U87MGGlioblastoma40 mg/kg, dailyInhibition of tumor growth and prolonged survival.
BKM120 (Buparlisib) UACC812Breast Cancer35 mg/kg, dailyStatistically significant tumor growth inhibition.[2]
A2780Ovarian Cancer60 mg/kg, dailySignificant tumor growth inhibition.
U87MGGlioblastoma30-60 mg/kg, dailySignificant single-agent activity.

Disclaimer: The efficacy of these compounds can be highly dependent on the specific xenograft model, dosing schedule, and route of administration. The data presented here is for comparative purposes and is based on findings from various independent studies.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its anti-tumor effects by dually inhibiting PI3K and mTOR, thereby blocking downstream signaling.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Protein Synthesis S6K->Proliferation _4EBP1->Proliferation PKI402 This compound PKI402->PI3K PKI402->mTORC1 PKI402->mTORC2 In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MDA-MB-361, U87MG) culture Culture in appropriate media and conditions start->culture treat Treat cells with varying concentrations of this compound culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability western Western Blot (p-Akt, cleaved PARP) treat->western clonogenic Clonogenic Assay treat->clonogenic ic50 IC50 Calculation viability->ic50 protein Protein Expression Quantification western->protein colony Colony Formation Analysis clonogenic->colony In_Vivo_Workflow cluster_model Xenograft Model Establishment cluster_treatment Treatment Administration cluster_monitoring Monitoring and Endpoint cluster_analysis Analysis mice Immunocompromised Mice injection Subcutaneous injection of cancer cells (e.g., MDA-MB-361) mice->injection growth Tumor growth to pre-determined size injection->growth random Randomize mice into treatment and control groups growth->random admin Administer this compound or vehicle control (e.g., daily) random->admin measure Measure tumor volume and body weight regularly admin->measure endpoint Endpoint: Tumor size limit or study duration reached measure->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi biomarker Biomarker analysis of tumor tissue (e.g., p-Akt) endpoint->biomarker

References

Navigating Resistance: A Comparative Guide to PKI-402 and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology. However, the emergence of resistance to PI3K inhibitors presents a significant challenge in the clinic. This guide provides a comparative analysis of PKI-402, a dual PI3K/mTOR inhibitor, with other PI3K inhibitors, focusing on the context of drug resistance. We present available experimental data, detail relevant methodologies, and visualize key concepts to aid researchers in navigating the complexities of PI3K inhibitor resistance.

Introduction to PI3K Signaling and Resistance

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[1][2][3][4] This hyperactivation drives tumor progression and can lead to resistance against various cancer therapies.[1][2][3][4] Inhibitors targeting different nodes of this pathway have been developed, including isoform-specific PI3K inhibitors, pan-PI3K inhibitors, and dual PI3K/mTOR inhibitors like this compound.

Drug resistance to PI3K inhibitors can be intrinsic (pre-existing) or acquired (developed during treatment).[5] Common mechanisms of resistance include:

  • Secondary Mutations: Acquired mutations in the drug target, such as PIK3CA, can prevent inhibitor binding.[6]

  • Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the MAPK or PIM kinase pathways, can compensate for PI3K inhibition.[5]

  • Feedback Loop Activation: Inhibition of one part of the pathway can lead to the reactivation of upstream components, such as receptor tyrosine kinases (RTKs).[3]

  • Loss of Tumor Suppressors: Loss of function of tumor suppressors like PTEN can lead to pathway reactivation.[3]

This compound is a reversible, ATP-competitive inhibitor that targets all class I PI3K isoforms and mTOR, which may offer an advantage in overcoming some resistance mechanisms.[1][7]

Comparative Efficacy of PI3K Inhibitors

The following tables summarize the inhibitory activity of this compound and other representative PI3K inhibitors against various PI3K isoforms and cancer cell lines. It is important to note that direct comparative data on cross-resistance is limited in publicly available literature. The data presented here is primarily from studies on sensitive cell lines.

Table 1: Biochemical Potency of Selected PI3K Inhibitors
InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound Dual PI3K/mTOR 2 [1][7]7 [1][7]14 [1][7]16 [1][7]3 [1][7]
Alpelisib (BYL719)PI3Kα-specific51,200290250-
Taselisib (GDC-0032)Pan-PI3K (α, δ, γ > β)1.1450.271.1-
Buparlisib (BKM120)Pan-PI3K52166116262-
Pictilisib (GDC-0941)Pan-PI3K333375-

IC50 values are approximate and can vary depending on the assay conditions.

Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeKey MutationsThis compound IC50 (nM)
MDA-MB-361Breast CancerHER2+, PIK3CA (E545K)6[1]
PC3Prostate CancerPTEN null21[7]
HCT116Colorectal CancerK-Ras, PIK3CA (H1047R)33[1]
U87MGGlioblastomaPTEN nullNot specified, but shows in vivo activity[7]
A549Non-small cell lung cancerK-Ras, STK11Not specified, but shows in vivo activity[7]

Cross-Resistance Studies: An Overview

For instance, resistance to PI3Kα-specific inhibitors like alpelisib can arise from the reactivation of the mTOR pathway.[8] In such cases, a dual inhibitor like this compound, which simultaneously targets both PI3K and mTOR, could potentially overcome this resistance mechanism. Similarly, pan-PI3K inhibitors may retain activity in cell lines resistant to isoform-specific inhibitors due to their broader targeting of PI3K isoforms.[9]

Further research is needed to establish a clear cross-resistance profile for this compound. This would involve generating cell lines with acquired resistance to various PI3K inhibitors and then assessing the efficacy of this compound in these models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the study of PI3K inhibitor resistance.

Generation of PI3K Inhibitor-Resistant Cell Lines

This protocol describes a common method for developing cancer cell lines with acquired resistance to a specific PI3K inhibitor.[10]

  • Determine the initial IC20: Culture the parental cancer cell line of interest and determine the concentration of the PI3K inhibitor that inhibits cell growth by 20% (IC20) using a cell viability assay.

  • Initial drug exposure: Treat the parental cells with the IC20 concentration of the inhibitor.

  • Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in a stepwise manner.

  • Maintenance of resistant cells: After several months of continuous culture in the presence of the inhibitor, the resulting cell population should exhibit a significant increase in the IC50 value compared to the parental cells.

  • Characterization: The resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms (e.g., by sequencing key genes in the PI3K pathway and performing western blot analysis).

Cell Viability Assay (MTT Assay)

This assay is used to measure the cytotoxic effects of PI3K inhibitors on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the PI3K inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis of PI3K Pathway Phosphorylation

This technique is used to assess the inhibition of PI3K pathway signaling by measuring the phosphorylation status of key downstream proteins like AKT and S6 kinase.[11]

  • Cell Lysis: Treat cells with PI3K inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total AKT (e.g., p-AKT Ser473, total AKT) and phosphorylated and total S6K (e.g., p-S6K Thr389, total S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Key Pathways and Concepts

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription ... S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E | mTORC2 mTORC2 mTORC2->AKT p S6K->Transcription eIF4E->Transcription ... GrowthFactor Growth Factor GrowthFactor->RTK PKI402 This compound PKI402->PI3K | PKI402->mTORC1 | PKI402->mTORC2 | Other_PI3Ki Other PI3K Inhibitors Other_PI3Ki->PI3K | Experimental_Workflow start Parental Cancer Cell Line step1 Induce Resistance (Continuous exposure to a specific PI3K inhibitor) start->step1 resistant_line Resistant Cell Line step1->resistant_line step2 Characterize Resistance (IC50 determination, Western Blot, Sequencing) resistant_line->step2 step3 Treat with this compound and other PI3K inhibitors step2->step3 step4a Cell Viability Assay (MTT) step3->step4a step4b Western Blot (p-AKT, p-S6K) step3->step4b end Compare IC50s and pathway inhibition to determine cross-resistance step4a->end step4b->end Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance to PI3Kα-specific Inhibitors cluster_overcoming Potential to Overcome Resistance A PIK3CA Secondary Mutations PanPI3Ki Pan-PI3K Inhibitors A->PanPI3Ki May overcome some mutations B PTEN Loss B->PanPI3Ki May overcome C MAPK Pathway Activation PKI402 This compound (Dual PI3K/mTORi) C->PKI402 Less likely to overcome D mTOR Pathway Reactivation D->PKI402 Likely to overcome

References

Safety Operating Guide

Navigating the Safe Disposal of PKI-402: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding PKI-402: Key Properties

A thorough understanding of this compound's characteristics is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C29H34N10O3
Molecular Weight 570.65 g/mol [1]
CAS Number 1173204-81-3[1]
Appearance Solid powder[4][6]
Purity >98%[1][4]
Solubility Soluble in DMSO[1][3][4]
Storage (Solid) -20°C for long-term storage (months to years)[3][4][6][7]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[6][8]

Proper Disposal Procedures for this compound

Given its potent biological activity as a PI3K/mTOR inhibitor, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[1][2][3][4][5] Adherence to institutional and local regulations for hazardous waste disposal is mandatory. The following step-by-step guide outlines the recommended disposal procedure.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation: Proper segregation of waste is crucial to prevent accidental reactions and ensure correct disposal.

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent leakage.

  • Liquid Waste: Solutions containing this compound, including stock solutions and experimental media, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible chemical waste streams.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

3. Decontamination: Any surfaces or non-disposable equipment that come into contact with this compound should be decontaminated. Use a suitable solvent (e.g., a solution that can solubilize the compound without reacting with it, followed by a thorough wash with soap and water) to clean the affected areas. The cleaning materials should also be disposed of as hazardous waste.

4. Waste Collection and Labeling: All waste containers must be clearly and accurately labeled with the contents, including the full chemical name ("this compound"), concentration (if applicable), and hazard symbols as required by your institution's environmental health and safety (EHS) office.

5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

PKI402_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling & Segregation cluster_waste_streams Waste Streams cluster_containment Containment & Labeling cluster_final_disposal Final Disposal A Wear Appropriate PPE B Handle this compound A->B C Segregate Waste B->C D Solid Waste (e.g., powder, gloves) C->D E Liquid Waste (e.g., solutions) C->E F Sharps Waste (e.g., needles) C->F G Collect in Labeled Hazardous Waste Containers D->G E->G F->G H Decontaminate Work Surfaces G->H I Arrange for EHS Waste Pickup H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PKI-402

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of PKI-402, a potent dual inhibitor of PI3K and mTOR. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a powdered solid, the primary risks are inhalation of airborne particles and dermal contact. The following personal protective equipment is mandatory to mitigate these risks.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile gloves, double-glovedPrevents skin contact with the compound. Double-gloving is recommended as an extra precaution against contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder and potential splashes.
Respiratory Protection N95-rated respirator or higherEssential for preventing inhalation of the powdered compound, especially when weighing or transferring.
Lab Coat Disposable, solid-front, back-closing lab coat with tight-fitting cuffsProvides a barrier against contamination of personal clothing. Disposable coats prevent cross-contamination.
Shoe Covers Disposable shoe coversRecommended when there is a risk of powder spillage to prevent tracking the compound out of the laboratory.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Dedicated Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure location at -20°C.

  • Inventory Management: Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.

Preparation of Stock Solutions

Warning: The following procedures should be performed within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation risk.

  • Pre-weighing Preparation: Don all required PPE before entering the designated handling area.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use anti-static weigh paper or a weigh boat.

  • Solubilization: this compound is soluble in DMSO. Add the appropriate volume of solvent to the vessel containing the powder. Cap the vessel securely.

  • Dissolution: Ensure complete dissolution by gentle vortexing or sonication.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

Handling and Use
  • Controlled Environment: All work with this compound, both in powdered and solution form, should be conducted in a chemical fume hood.

  • Spill Prevention: Work on a disposable, absorbent bench liner to contain any potential spills.

  • Avoid Aerosolization: When working with solutions, use techniques that minimize the generation of aerosols.

Spill Management
  • Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before cleaning, don appropriate PPE, including double gloves, a respirator, and eye protection.

  • Containment: For powdered spills, gently cover with a damp paper towel to avoid creating dust. For liquid spills, use an absorbent material from a chemical spill kit.

  • Cleanup: Carefully collect the contained spill material using appropriate tools and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Collect all contaminated materials, including gloves, lab coats, weigh paper, pipette tips, and tubes, in a designated, clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of this compound down the drain or in regular trash.[1]

Visualizing Safe Handling and Mechanism of Action

To further clarify the procedural workflow and the compound's biological context, the following diagrams are provided.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don_PPE 1. Don Full PPE Enter_Hood 2. Enter Fume Hood Don_PPE->Enter_Hood Weigh_Powder 3. Weigh this compound Enter_Hood->Weigh_Powder Add_Solvent 4. Add Solvent Weigh_Powder->Add_Solvent Dissolve 5. Dissolve Compound Add_Solvent->Dissolve Perform_Experiment 6. Perform Experiment in Hood Dissolve->Perform_Experiment Collect_Waste 7. Collect Contaminated Waste Perform_Experiment->Collect_Waste Dispose_Hazardous 8. Dispose as Hazardous Waste Collect_Waste->Dispose_Hazardous

Caption: A step-by-step workflow for the safe handling of this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes PKI_402 This compound PKI_402->PI3K PKI_402->mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.